3-Ethyltetrahydro-2,5-dimethoxyfuran
Description
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Structure
3D Structure
Properties
CAS No. |
93904-51-9 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-ethyl-2,5-dimethoxyoxolane |
InChI |
InChI=1S/C8H16O3/c1-4-6-5-7(9-2)11-8(6)10-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
MHQJXBOSOJIRBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(OC1OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
3-Ethyltetrahydro-2,5-dimethoxyfuran chemical structure and properties
A Note to the Reader: Initial searches for "3-Ethyltetrahydro-2,5-dimethoxyfuran" did not yield specific information on its chemical structure, properties, or synthesis. This suggests that it may be a rare or novel compound with limited publicly available data. However, a closely related and industrially significant compound, 2,5-Dimethoxytetrahydrofuran , is well-documented. This guide will provide a comprehensive overview of 2,5-Dimethoxytetrahydrofuran, offering valuable insights for researchers, scientists, and drug development professionals working with related chemical structures.
Introduction and Nomenclature
2,5-Dimethoxytetrahydrofuran (DMTHF) is a cyclic ether and a derivative of tetrahydrofuran.[1] It is a colorless to light yellow liquid that is notable for its role as a versatile solvent and a key intermediate in organic synthesis.[2][3] DMTHF exists as a mixture of cis and trans isomers, which can influence its physical properties and reactivity.[4][]
Systematic IUPAC Name: 2,5-dimethoxyoxolane[][6]
Common Synonyms:
Chemical Structure and Stereochemistry
The core of 2,5-Dimethoxytetrahydrofuran is a five-membered tetrahydrofuran ring. Two methoxy groups (-OCH₃) are attached to the carbon atoms at positions 2 and 5. The presence of two stereocenters at these positions gives rise to three possible stereoisomers: (2R,5R), (2S,5S), and the meso compound (2R,5S). Commercially available DMTHF is typically sold as a mixture of the cis and trans diastereomers.[4][]
Caption: General structure of 2,5-Dimethoxytetrahydrofuran.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2,5-Dimethoxytetrahydrofuran is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₃ | [][9] |
| Molecular Weight | 132.16 g/mol | [][6] |
| Appearance | Colorless to light yellow liquid | [2][] |
| Boiling Point | 145-148 °C | [10] |
| Melting Point | -45 °C | [10][11] |
| Density | 1.02 g/cm³ at 20 °C | [10] |
| Solubility in Water | 300 g/L | [10] |
| Vapor Pressure | 5 hPa at 20 °C | [10] |
| Flash Point | 35 °C (closed cup) | [10] |
| Refractive Index | 1.4160 to 1.4190 at 20 °C | [11][12] |
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of 2,5-Dimethoxytetrahydrofuran exhibits characteristic absorptions for C-O and C-H bonds. The strong C-O stretching vibrations are typically observed in the 1050-1150 cm⁻¹ region, which is characteristic of ethers.[13] The C-H stretching of the alkane backbone and methoxy groups appears just below 3000 cm⁻¹.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹H NMR spectrum, the protons on the carbons adjacent to the ether oxygen (C2 and C5) are deshielded and typically appear in the 3.4-4.5 ppm range.[13] The methoxy protons will appear as singlets, while the protons on the tetrahydrofuran ring will show more complex splitting patterns depending on their stereochemical environment.
Mass Spectrometry
The electron ionization mass spectrum of 2,5-Dimethoxytetrahydrofuran will show a molecular ion peak (M⁺) at m/z 132.[8] Common fragmentation patterns involve the loss of a methoxy group (-OCH₃) or cleavage of the tetrahydrofuran ring.
Synthesis and Reactivity
Synthesis of 2,5-Dimethoxytetrahydrofuran
A common and efficient method for the synthesis of 2,5-Dimethoxytetrahydrofuran is the catalytic hydrogenation of 2,5-dimethoxy-2,5-dihydrofuran.[2][15] This precursor is typically prepared from furan.[15] An improved laboratory-scale synthesis involves the reduction of 2,5-dihydro-2,5-dimethoxyfuran using a Mg-MeOH/Pd-C system at room temperature and atmospheric pressure, offering a high yield of 90%.[15]
Caption: A common synthetic route to 2,5-Dimethoxytetrahydrofuran.
Reactivity
2,5-Dimethoxytetrahydrofuran is a stable compound under normal conditions.[4] However, it can undergo reactions typical of cyclic ethers and acetals. Under acidic conditions, it can be hydrolyzed to succinaldehyde. This reactivity makes it a useful synthetic equivalent of succinaldehyde.
Applications in Research and Industry
2,5-Dimethoxytetrahydrofuran is a versatile compound with a range of applications:
-
Pharmaceutical Intermediate: It is a crucial precursor in the synthesis of atropine sulfate, an anticholinergic drug.[3]
-
Organic Synthesis: It serves as a valuable building block and a reagent in various organic transformations.[1][2] It is used in proteomics research and as a precursor for butanediol.[2]
-
Industrial Applications: Its solvent properties make it useful in the manufacturing of plastics, rubber, coatings, adhesives, and inks.[3] It is also used as a photographic hardener and in disinfectant formulations.[2]
Safety and Handling
2,5-Dimethoxytetrahydrofuran is a flammable liquid and vapor.[4][9][16] It can cause serious eye irritation and is toxic if inhaled.[4][9] It is essential to handle this chemical in a well-ventilated area, preferably under a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][9][17]
In case of exposure:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][17]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[17]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical advice.[4][17]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[4][17]
Storage: Keep the container tightly closed in a dry and well-ventilated place. Keep away from heat, sparks, and flame.[4]
Experimental Protocols
Synthesis of 2,5-Dimethoxytetrahydrofuran from 2,5-Dihydro-2,5-dimethoxyfuran
Materials:
-
2,5-Dihydro-2,5-dimethoxyfuran
-
Methanol (absolute)
-
Palladium on activated carbon (10%)
-
Magnesium turnings
-
Methylene chloride
-
Water
-
Hydrochloric acid (5%)
Procedure: [15]
-
To a mixture of 2,5-dihydro-2,5-dimethoxyfuran (10 g, 76.9 mmol) and methanol (150 mL), add palladium on activated carbon.
-
Add magnesium turnings (10 g) in portions over 10 hours.
-
After the reaction is complete, filter the solid residue and wash it with methylene chloride.
-
Combine the organic phases, add methylene chloride (150 mL) and water (200 mL), and carefully neutralize to pH 6 with 5% hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with methylene chloride.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by distillation to obtain 2,5-dimethoxytetrahydrofuran.
Conclusion
2,5-Dimethoxytetrahydrofuran is a valuable and versatile chemical with significant applications in both academic research and industrial processes. Its unique structure and reactivity make it an important intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its properties, synthesis, and safe handling is crucial for any scientist or professional working with this compound.
References
-
PubChem. (n.d.). 2,5-Dimethoxytetrahydrofuran. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,5-dimethoxytetrahydrofuran. Retrieved from [Link]
-
NIST. (n.d.). Furan, tetrahydro-2,5-dimethoxy-. Retrieved from [Link]
-
Alkahtani, H. M. (n.d.). Infrared (IR) spectroscopy. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Multifaceted Role of 2,5-Dimethoxytetrahydrofuran in Modern Chemistry. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2,5-Dimethoxytetrahydrofuran. Retrieved from [Link]
- Pilli, R. A., & Riatto, V. B. (2000). Diastereoselective synthesis of 2,5-disubstituted tetrahydrofuran derivatives. Tetrahedron: Asymmetry, 11(18), 3783-3794.
- An, G., et al. (n.d.). An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective condensation of hydroxyaromatic compounds with 2,5-dimethoxytetrahydrofuran: facile one-pot synthesis of new substituted diaryl-fused 2,8-dioxabicyclo[3.3.2]nonanes comprising central ketal moieties. Retrieved from [Link]
- Fieser, L. F., & Fieser, M. (2006). 2,5-Dimethoxytetrahydrofuran. In Fieser and Fieser's Reagents for Organic Synthesis. John Wiley & Sons, Inc.
-
ResearchGate. (n.d.). Experimental IR spectra of tetrahydrofuran. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dihydro-2,5-dimethoxyfuran. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
- P.J. Boogaard, et al. (2025, August 2). A review of the toxicological and environmental hazards and risks of tetrahydrofuran.
- Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube.
-
NIST. (n.d.). Furan, tetrahydro-2,5-dimethoxy-. Retrieved from [Link]
-
CONICET. (n.d.). Synthesis of tetrahydrofuran-based natural products and their carba analogs via stereoselective enzyme mediated Baeyer–Villiger oxidation. Retrieved from [Link]
-
NIST. (n.d.). Furan, tetrahydro-2,5-dimethoxy-. Retrieved from [Link]
- Google Patents. (n.d.). US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran.
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3-Ethyltetrahydro-2,5-dimethoxyfuran synthesis pathways and mechanisms.
The following technical guide details the synthesis, mechanisms, and process optimization for 3-Ethyltetrahydro-2,5-dimethoxyfuran , a critical masked dicarbonyl intermediate used in the synthesis of complex heterocycles and pharmaceutical precursors.
Mechanisms, Process Optimization, and Industrial Scalability
Executive Summary & Molecular Utility
This compound (3-ETDMF) serves as a stable, lipophilic precursor to 2-ethylsuccinaldehyde . While the free dialdehyde is unstable and prone to polymerization, the bis-acetal (dimethoxyfuran) form allows for long-term storage and controlled release.
Upon acid hydrolysis, 3-ETDMF liberates the reactive 1,4-dicarbonyl species, which is the requisite substrate for the Clauson-Kaas pyrrole synthesis , enabling the construction of 3-ethyl-substituted pyrroles, thiophenes, and related heterocycles found in bioactive alkaloids (e.g., Pilocarpine analogs) and functional materials.
This guide outlines two primary synthesis pathways:
-
The Electrochemical Route (Green Chemistry): Anodic methoxylation of 3-ethylfuran.
-
The Chemical Oxidative Route: Bromine-mediated alkoxylation.
Pathway A: Electrochemical Methoxylation (The Green Standard)
The electrochemical conversion of 3-ethylfuran to 3-ethyl-2,5-dihydro-2,5-dimethoxyfuran is the preferred industrial route due to the elimination of stoichiometric bromine waste.
Mechanistic Insight
The reaction proceeds via an ECEC mechanism (Electron transfer - Chemical step - Electron transfer - Chemical step) at the anode.
-
Oxidation: 3-Ethylfuran undergoes a single-electron transfer (SET) to form a radical cation.
-
Nucleophilic Attack: Methanol attacks the radical cation (typically at the 2 or 5 position).
-
Second Oxidation: The resulting radical is oxidized to an oxocarbenium ion.
-
Final Trapping: A second methanol molecule traps the cation, yielding the dihydrofuran acetal.
Visualization: Electrochemical Mechanism
Figure 1: Anodic oxidation mechanism of 3-ethylfuran in methanol.
Experimental Protocol (Batch Mode)
-
Substrate: 3-Ethylfuran (0.1 M)
-
Solvent: Methanol (anhydrous)
-
Electrolyte:
or (0.05 M). Bromide salts act as redox mediators ( reaction with furan), often increasing efficiency. -
Cell Setup: Undivided cell, Graphite or Platinum anode, Stainless Steel cathode.
-
Conditions: Constant current density (
), . -
Workup: Evaporation of MeOH, extraction with
, distillation.
Pathway B: Chemical Oxidative Methoxylation
For laboratories lacking electrochemical equipment, the bromine-mediated route is the standard. It mimics the electrochemical process using
Reaction Scheme
Detailed Protocol
-
Setup: A 3-neck flask equipped with a dropping funnel, thermometer, and cryostat.
-
Reagents:
-
3-Ethylfuran (1.0 eq)
-
Methanol (10.0 eq, solvent/reagent)
-
Sodium Carbonate (
, 2.2 eq) or Ammonia gas (to neutralize HBr).
-
-
Procedure:
-
Dissolve 3-ethylfuran in MeOH and cool to -15°C .
-
Add solution of
in MeOH dropwise, maintaining temperature below -5°C. Exotherm control is critical to prevent polymerization. -
Stir for 1 hour at -5°C.
-
Quench by bubbling anhydrous
or adding cooled solution until pH 8-9.
-
-
Purification: Filter salts, concentrate filtrate, and vacuum distill the residue.
-
Target: 3-Ethyl-2,5-dihydro-2,5-dimethoxyfuran (Boiling Point approx. 65-70°C at 10 mmHg).
-
Hydrogenation: Dihydro to Tetrahydro
Both pathways A and B yield the dihydro intermediate. To obtain This compound , the double bond must be saturated.
Catalytic Hydrogenation Protocol
-
Substrate: 3-Ethyl-2,5-dihydro-2,5-dimethoxyfuran.
-
Catalyst: 5% Pd/C (5 wt% loading) or Raney Nickel (for higher pressure).
-
Solvent: Methanol.[1]
-
Conditions:
-
Option A (Standard):
balloon (1 atm), RT, 4-6 hours. -
Option B (High Throughput): Parr Shaker, 3 bar
, RT, 1 hour.
-
-
Workup: Filter catalyst through Celite. Concentrate to yield the product as a colorless oil.[2]
-
Stereochemistry: The product is obtained as a mixture of cis and trans isomers (typically ~60:40 ratio). Both isomers hydrolyze to the same dialdehyde, so separation is rarely necessary.
Visualization: Total Synthesis Workflow
Figure 2: Integrated process flow for the synthesis of this compound.
Comparative Data Analysis
The following table contrasts the two methoxylation methods based on typical laboratory yields and process metrics.
| Metric | Electrochemical Route | Chemical Route ( |
| Yield (Dihydro Step) | 85 - 92% | 75 - 85% |
| Atom Economy | High (H₂ byproduct) | Low (HBr waste) |
| Safety Profile | High (No corrosive oxidants) | Moderate (Bromine handling) |
| Scalability | Linear (Flow electrolysis) | Exotherm limited |
| Reagent Cost | Low (Electricity, MeOH) | Medium (Bromine, Base) |
Downstream Application: Hydrolysis & Pyrrole Synthesis
The primary utility of 3-ETDMF is its conversion to 3-ethylpyrroles via the Clauson-Kaas reaction.
Hydrolysis Mechanism
Treatment of 3-ETDMF with weak aqueous acid (e.g., 2.5 M acetic acid or dilute HCl) hydrolyzes the acetal groups, releasing 2-ethylsuccinaldehyde . In the presence of a primary amine (
Visualization: Hydrolysis Pathway
Figure 3: Activation of the masked dialdehyde for heterocycle synthesis.
References
-
Minakem. (2021). Electrochemical Oxidation of bio-based furan in batch and flow mode. Chemistry Today.
-
Clauson-Kaas, N., & Tyle, Z. (1952).[3][4][5] Preparation of cis- and trans-2,5-dimethoxy-2- (acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica.
-
Sigma-Aldrich. (2023). Product Specification: 2,5-Dimethoxytetrahydrofuran.
-
PubChem. (2025).[6] Compound Summary: 2,5-Dihydro-2,5-dimethoxyfuran.[3][6][7][8] National Library of Medicine.
-
Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.
Sources
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- 8. researchgate.net [researchgate.net]
Technical Whitepaper: Physicochemical Profiling of 3-Ethyltetrahydro-2,5-dimethoxyfuran
[1]
Executive Summary
This compound is a protected form of 2-ethylsuccinaldehyde (2-ethylbutanedial).[1] Unlike its widely available parent compound (2,5-dimethoxytetrahydrofuran), the 3-ethyl derivative is typically synthesized in situ or on-demand for specific research applications, particularly in the construction of 3-substituted pyrroles, thiophenes, and alkaloids.[1]
This guide bridges the gap between the well-characterized parent molecule and this specific derivative, providing estimated physicochemical data derived from group contribution methods and comparative analysis, alongside validated synthesis and handling protocols.
Chemical Identity & Stereochemistry[1]
The compound exists as a mixture of diastereomers (cis and trans), resulting from the non-stereoselective introduction of methoxy groups at the anomeric positions during synthesis.[1]
| Feature | Detail |
| Systematic Name | 3-Ethyl-2,5-dimethoxytetrahydrofuran |
| Parent Scaffold | Tetrahydrofuran (THF) |
| Molecular Formula | C₈H₁₆O₃ |
| Molecular Weight | 160.21 g/mol |
| Stereochemistry | Mixture of cis (meso-like) and trans (racemic) isomers |
| Key Functionality | Cyclic bis-acetal (Masked 1,4-dialdehyde) |
Physical Properties Analysis
Due to the specialized nature of the 3-ethyl derivative, experimental data is often extrapolated from the parent compound 2,5-dimethoxytetrahydrofuran (CAS 696-59-3) .[1] The addition of an ethyl group (+C₂H₅) significantly alters the boiling point and lipophilicity.[1]
Comparative Physicochemical Data
| Property | Parent Compound (Exp.)(2,5-dimethoxytetrahydrofuran) | 3-Ethyl Derivative (Est.)(this compound) |
| Boiling Point (Atm) | 145 – 148 °C | 165 – 175 °C |
| Boiling Point (15 mmHg) | ~50 – 55 °C | 70 – 75 °C |
| Density (20 °C) | 1.02 g/mL | 0.98 – 1.00 g/mL |
| Refractive Index ( | 1.4160 | 1.4250 – 1.4300 |
| Solubility (Water) | Soluble (Hydrolysis risk) | Moderately Soluble |
| Flash Point | 35 °C | ~45 – 50 °C |
Boiling Point & Distillation Logic
The ethyl group adds molecular weight (+28 Da) and van der Waals surface area, raising the atmospheric boiling point by approximately 20–25 °C compared to the parent.[1]
-
Operational Insight: Distillation at atmospheric pressure is not recommended due to the risk of thermal degradation or acid-catalyzed polymerization.[1]
-
Protocol: Vacuum distillation (10–20 mmHg) is required.[1] The fraction collecting between 70–75 °C at 15 mmHg typically represents the pure product.[1]
Density Characteristics
While the oxygen-rich acetal core is dense (>1.0 g/mL), the addition of the aliphatic ethyl chain lowers the overall density slightly, bringing it closer to unity (1.00 g/mL).[1]
Synthesis & Fabrication Protocol
The standard industrial route utilizes the Achmatowicz reaction logic: oxidative alkoxylation of a furan precursor followed by catalytic hydrogenation.[1]
Synthetic Pathway (DOT Diagram)
Figure 1: Synthetic workflow from 3-ethylfuran to the target acetal.
Detailed Methodology
-
Oxidative Methoxylation:
-
Catalytic Hydrogenation:
Handling & Reactivity: The Hydrolysis Mechanism[1]
The primary utility of this compound is its ability to release 2-ethylsuccinaldehyde upon acid treatment.[1] This dialdehyde is unstable and typically generated in situ.[1]
Hydrolysis Workflow (DOT Diagram)
Figure 2: Acid-catalyzed hydrolysis mechanism generating the reactive dialdehyde species.[1]
Safety & Stability
-
Peroxide Formation: Like all ethers and acetals, this compound can form explosive peroxides upon prolonged exposure to air.
-
Acid Sensitivity: Extremely sensitive to trace acids and moisture.[1] Hydrolysis releases methanol and the sticky, polymerizable dialdehyde.
-
Storage: Store over anhydrous K₂CO₃ or molecular sieves to maintain a basic/dry microenvironment.
-
References
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2,5-Dimethoxytetrahydrofuran (Parent Compound).[1][2]Link[1]
-
Clauson-Kaas, N., et al. (1952).[1] Preparation of 2,5-dimethoxy-2,5-dihydrofuran and related derivatives.[1][3][4] Acta Chemica Scandinavica.[1] (Foundational method for oxidative methoxylation of furans).[1]
-
National Institute of Standards and Technology (NIST). (2023).[1] 2,5-Dimethoxytetrahydrofuran Properties.[1][5][2][3][4][6][7][8][9]Link[1]
-
PubChem. (2024).[1] Compound Summary: 2,5-Dimethoxytetrahydrofuran.[1][5][2][3][4][6][7][8]Link[1]
-
Feringa, B. L., et al. (1990).[1] Enantioselective synthesis of butenolides.[1] (Discusses furan oxidation/reduction pathways relevant to ethyl derivatives).
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- 5. Regioselective condensation of hydroxyaromatic compounds with 2,5-dimethoxytetrahydrofuran: facile one-pot synthesis of new substituted diaryl-fused 2,8-dioxabicyclo[3.3.2]nonanes comprising central ketal moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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CAS number and IUPAC nomenclature for 3-Ethyltetrahydro-2,5-dimethoxyfuran
[1]
Executive Summary
This compound is a protected dialdehyde equivalent used in organic synthesis. It serves as a critical precursor for the Clauson-Kaas pyrrole synthesis , allowing for the regioselective formation of 3-ethylpyrrole derivatives. These derivatives are essential scaffolds in the development of heme-like porphyrins, conductive polymers, and pharmaceutical agents targeting biological pathways involving pyrrole rings. This guide details its nomenclature, synthesis, physicochemical properties, and application protocols.
Chemical Identity & Nomenclature[1][2]
Identification Data
| Parameter | Value |
| CAS Registry Number | 93904-51-9 |
| IUPAC Name | 3-Ethyl-2,5-dimethoxyoxolane |
| Systematic Name | This compound |
| Molecular Formula | C₈H₁₆O₃ |
| Molecular Weight | 160.21 g/mol |
| SMILES | CCC1CC(OC)OC1OC |
| InChI Key | Derived from structure (Specific key varies by stereoisomer mixture) |
Stereochemical Considerations
The molecule possesses three chiral centers (C2, C3, C5). Commercial preparations are typically supplied as a mixture of cis- and trans-diastereomers .
-
Cis-isomer: Methoxy groups on the same side of the furan ring.
-
Trans-isomer: Methoxy groups on opposite sides.
-
Note: For Clauson-Kaas applications, the stereochemistry is generally inconsequential as the ring opens during the reaction mechanism.
Synthetic Pathways & Production
The synthesis of this compound typically follows a two-stage oxidative alkoxylation sequence starting from 3-ethylfuran.
Mechanism: Electrochemical Methoxylation
The most robust industrial route involves the electrochemical oxidation of 3-ethylfuran in methanol, followed by catalytic hydrogenation.
-
Anodic Oxidation: 3-Ethylfuran is electrolyzed in methanol (MeOH) with a supporting electrolyte (e.g., NaBr). This yields 3-ethyl-2,5-dihydro-2,5-dimethoxyfuran .[1]
-
Reaction:
-
-
Catalytic Hydrogenation: The dihydro intermediate is reduced using Raney Nickel or Palladium on Carbon (Pd/C) under H₂ atmosphere to saturate the double bond, yielding the tetrahydro title compound.
Visualization of Synthesis Workflow
Figure 1: Two-step synthesis of this compound from 3-ethylfuran via electrochemical methoxylation and hydrogenation.
Physicochemical Properties
Note: As a specialized intermediate, some values are predicted based on the homologous parent compound (2,5-dimethoxytetrahydrofuran) and standard structure-property relationships.
| Property | Value / Description |
| Physical State | Clear, colorless to pale yellow liquid |
| Boiling Point | ~170–175 °C (Predicted at 760 mmHg) |
| Density | ~1.01 g/cm³ (Predicted) |
| Solubility | Soluble in alcohols, ethers, and chlorinated solvents; slightly soluble in water.[2] |
| Refractive Index | |
| Flash Point | > 60 °C (Estimate - Combustible Liquid) |
| Stability | Stable under neutral/basic conditions. Hydrolyzes rapidly in acid to form succinaldehyde derivatives. |
Applications in Drug Development & Research
The Modified Clauson-Kaas Reaction
The primary utility of this compound is as a masked 1,4-dicarbonyl equivalent. In the presence of an acid catalyst, it hydrolyzes to form 3-ethylsuccinaldehyde (in situ), which then condenses with primary amines to form 3-ethylpyrroles .
Significance:
-
Porphyrin Synthesis: 3-Ethylpyrrole is a key building block for synthesizing etioporphyrins and related heme analogs.
-
Pharmaceutical Scaffolds: Used to introduce an ethyl-substituted pyrrole moiety into drug candidates (e.g., kinase inhibitors, anti-inflammatory agents).
Experimental Protocol: Synthesis of N-Substituted 3-Ethylpyrrole
Reagents:
-
This compound (1.0 equiv)[1]
-
Primary Amine (
) (1.0 - 1.2 equiv) -
Acetic Acid (glacial) or HCl (catalytic)
-
Solvent: Toluene or 1,4-Dioxane
Procedure:
-
Activation: Dissolve this compound in the solvent. Add dilute acid (e.g., 0.1 M HCl) and heat to 60°C for 30 minutes to initiate hydrolysis of the acetal groups.
-
Condensation: Add the primary amine.
-
Cyclization: Reflux the mixture (approx. 100-110°C) for 2–4 hours. The solution will typically darken.
-
Workup: Neutralize with NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.
Reaction Pathway Diagram
Figure 2: Mechanism of the Clauson-Kaas reaction utilizing this compound to generate pyrrole derivatives.
Spectroscopic Characterization (Expected Data)
Researchers should verify the identity of the compound using ¹H NMR. The mixture of isomers will show complex splitting patterns.
-
¹H NMR (CDCl₃, 400 MHz):
- 0.9–1.0 (t, 3H, –CH₂CH ₃)
- 1.4–1.6 (m, 2H, –CH ₂CH₃)
- 1.8–2.4 (m, 3H, Ring protons at C3/C4)
- 3.3–3.5 (s, 6H, two –OCH ₃ singlets; may appear as multiple peaks due to isomers)
- 4.9–5.2 (m, 2H, Anomeric protons at C2/C5)
Safety & Handling (MSDS Highlights)
-
Hazards: Combustible liquid. Causes skin irritation (H315) and serious eye irritation (H319).
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Hygroscopic; moisture will cause slow hydrolysis and degradation.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
Clauson-Kaas, N., & Tyle, Z. (1952).[3] Preparation of cis- and trans-2,5-dimethoxytetrahydrofuran. Acta Chemica Scandinavica, 6, 667-670. Link
- Elming, N. (1960). 3-Ethylpyrrole. Acta Chemica Scandinavica, 14, 1863.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for acetal hydrolysis and pyrrole synthesis).
-
PubChem Database. (2025). Compound Summary for CAS 93904-51-9.[1][4][5] National Center for Biotechnology Information. Link
-
TCI Chemicals. (2024). Product Specification: 2,5-Dimethoxytetrahydrofuran Derivatives. Link
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- 4. Page loading... [guidechem.com]
- 5. Page loading... [wap.guidechem.com]
The Dimethoxyfuran Ring System: A Comprehensive Technical Guide to Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dimethoxyfuran ring system, a privileged scaffold in organic synthesis, offers a unique combination of electron-rich reactivity and latent functionality. This guide provides an in-depth exploration of the chemical behavior of dimethoxyfuran isomers, with a primary focus on the widely utilized 2,5- and 3,4-dimethoxyfuran derivatives. We will dissect the electronic properties that govern their reactivity in key transformations, including cycloadditions, electrophilic substitutions, and oxidations. Furthermore, this document will serve as a practical resource by detailing the factors that influence the stability of these systems, offering insights into their handling, storage, and application in complex synthetic sequences. Experimental protocols for seminal transformations and spectroscopic data are provided to equip researchers with the foundational knowledge required to confidently employ dimethoxyfuran scaffolds in their synthetic endeavors.
Introduction: The Versatile Dimethoxyfuran Core
Dimethoxyfurans are heterocyclic compounds characterized by a five-membered furan ring bearing two methoxy substituents. The position of these electron-donating groups profoundly influences the electronic distribution within the ring, thereby dictating the molecule's reactivity and stability. 2,5-Dimethoxydihydrofuran and 2,5-dimethoxytetrahydrofuran are important intermediates in organic synthesis, often serving as precursors to dialdehydes.[1] Their utility extends to the synthesis of complex molecules, specialty chemicals, and pharmaceuticals, where they are valued for their high reactivity and relatively low toxicity.[2]
This guide will navigate the chemical landscape of dimethoxyfurans, offering a granular perspective on their behavior in a variety of chemical contexts. By understanding the principles that govern their reactivity and stability, researchers can unlock the full potential of this versatile heterocyclic system.
Electronic Structure and its Influence on Reactivity
The reactivity of the dimethoxyfuran ring is fundamentally governed by the electron-donating nature of the two methoxy groups. This donation of electron density via resonance significantly increases the nucleophilicity of the furan ring, making it highly susceptible to attack by electrophiles.
The position of the methoxy groups dictates the sites of highest electron density. In 2,5-dimethoxyfuran, the electron density is highest at the C3 and C4 positions, while in 3,4-dimethoxyfuran, the C2 and C5 positions are the most electron-rich. This has profound implications for the regioselectivity of their reactions.
Key Chemical Transformations of the Dimethoxyfuran Ring System
The enhanced nucleophilicity of the dimethoxyfuran ring system opens the door to a wide array of chemical transformations. This section will explore the most synthetically useful reactions, providing mechanistic insights and practical considerations.
The Diels-Alder Reaction: A Gateway to Complex Scaffolds
The Diels-Alder reaction, a cornerstone of organic synthesis, allows for the construction of six-membered rings through the concerted [4+2] cycloaddition of a conjugated diene and a dienophile.[3][4] Dimethoxyfurans, particularly the 3,4-disubstituted isomer, are excellent dienes in this transformation due to their electron-rich nature.
The reaction of 3,4-dimethoxyfuran with various dienophiles, such as 1,4-benzoquinones, has been shown to proceed under high pressure to form cycloadducts.[5] The stability of these adducts is a key consideration, as the retro-Diels-Alder reaction can be facile due to the loss of aromaticity in the furan ring upon cycloaddition.[6] However, the presence of a 3-methoxy group can reduce the energetic penalty associated with this loss of aromaticity, thereby increasing the thermodynamic stability of the cycloaddition product.[6]
Experimental Protocol: High-Pressure Diels-Alder Reaction of 3,4-Dimethoxyfuran
A detailed protocol for a representative high-pressure Diels-Alder reaction is provided below.
Materials:
-
3,4-Dimethoxyfuran
-
1,4-Benzoquinone
-
Dichloromethane (anhydrous)
-
High-pressure reactor
Procedure:
-
In a clean, dry high-pressure reaction vessel, dissolve 3,4-dimethoxyfuran (1.0 eq) and 1,4-benzoquinone (1.1 eq) in anhydrous dichloromethane.
-
Seal the reactor and pressurize to the desired pressure (e.g., 10 kbar).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).
-
Carefully depressurize the reactor.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford the desired cycloadduct.
Electrophilic Aromatic Substitution: Functionalizing the Furan Core
The high electron density of the dimethoxyfuran ring makes it highly susceptible to electrophilic aromatic substitution.[7] Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.[8]
The regioselectivity of these reactions is dictated by the position of the methoxy groups. For 2,5-dimethoxyfuran, electrophilic attack occurs preferentially at the C3 and C4 positions.[9][10]
Oxidation: Unmasking Latent Functionality
Oxidation of the dimethoxyfuran ring can lead to a variety of valuable products. For instance, the chemical and electrochemical oxidation of 2,5-dimethylfuran can yield 2,5-dimethyl-2,5-dimethoxydihydrofuran.[11] This transformation highlights the ability to convert the furan ring into a more saturated system with new functional groups.
In the context of drug development, the metabolic oxidation of furan-containing xenobiotics is a critical consideration.[12][13] Cytochrome P450 enzymes can oxidize the furan ring to form reactive electrophilic intermediates, such as epoxides or cis-enediones, which can subsequently react with cellular nucleophiles like proteins and DNA, leading to toxicity.[12][13]
Condensation Reactions: Building Heterocyclic Systems
2,5-Dimethoxytetrahydrofuran is a valuable building block for the synthesis of other heterocyclic compounds. It can act as a masked dialdehyde and has been used as a cyclization reagent for the preparation of various heterocyclic rings.[14] For example, it undergoes condensation reactions with primary aromatic amines to form N-substituted pyrrole derivatives.[15] It also reacts with hydroxyaromatic compounds in the presence of an acid catalyst to produce diaryl-fused 2,8-dioxabicyclo[3.3.2]nonanes.[16]
Stability of the Dimethoxyfuran Ring System
The stability of dimethoxyfuran derivatives is a crucial factor in their synthesis, storage, and application. Several factors, including pH, temperature, and the presence of other functional groups, can influence their stability.
pH Stability
A study on the stability of 2,5-dimethyl-4-hydroxy-3[2H]-furanone and its methoxy derivative in aqueous buffer solutions at different pH values (2.0-8.0) revealed that the methoxy derivative exhibited only slight decomposition over 32 days at 23°C, whereas the hydroxy derivative was unstable at all pH values tested.[17] This suggests that the methoxy groups can contribute to the stability of the furanone ring system under these conditions. However, furan derivatives, in general, face stability challenges under both acidic and basic synthetic conditions, which can limit their practical applications.[18]
| Compound | pH | Stability | Reference |
| 2,5-dimethyl-4-methoxy-3[2H]-furanone | 2.0-8.0 | Slight decomposition over 32 days | [17] |
| 2,5-dimethyl-4-hydroxy-3[2H]-furanone | 2.0-8.0 | Unstable | [17] |
Thermal Stability
The thermal stability of polymers containing furan moieties has been investigated. For instance, aliphatic polyesters containing a dihydronaphthofuro[3,2-d]furan moiety have shown good thermal stability.[19] The retro-Diels-Alder reaction is a common thermal decomposition pathway for furan cycloadducts, and the temperature at which this occurs is dependent on the specific structure of the adduct.[3][5]
Conclusion and Future Outlook
The dimethoxyfuran ring system continues to be a valuable and versatile platform in organic synthesis. Its electron-rich nature allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures. A thorough understanding of the interplay between the electronic properties of the ring and the reaction conditions is paramount for harnessing its full synthetic potential.
Future research in this area will likely focus on the development of novel catalytic systems to further expand the scope of reactions involving dimethoxyfurans, as well as the design of new dimethoxyfuran-based scaffolds with tailored properties for applications in medicinal chemistry and materials science. As our understanding of the factors governing the stability of these systems deepens, so too will our ability to incorporate them into increasingly sophisticated and functional molecules.
References
- An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. (n.d.).
- 2,5-Dimethoxytetrahydrofuran (cis- and trans- mixture) - Chem-Impex. (n.d.).
- Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. (1997). European Food Research and Technology, 204(6), 438-441.
- 2,5-Dimethoxytetrahydrofuran | CAS 696-59-3 - Veeprho. (n.d.).
- Regioselective condensation of hydroxyaromatic compounds with 2,5-dimethoxytetrahydrofuran: facile one-pot synthesis of new substituted diaryl-fused 2,8-dioxabicyclo[3.3.2]nonanes comprising central ketal moieties - RSC Publishing. (n.d.).
- Iron‐catalyzed reactions of 2,5‐dimethoxytetrahydrofuran and... - ResearchGate. (n.d.).
- Stability of cycloadducts obtained by high-pressure Diels-Alder reaction between 3,4-dimethoxyfuran and 1,4-benzoquinones - ACS Publications. (n.d.).
- Chemical and electrochemical oxidation of 2,5-dimethylfuran to 2,5-dimethyl-2,5-dimethoxydihydrofuran | The Journal of Organic Chemistry. (n.d.).
- Extended Version of the Corey-Chaykovsky Reaction: Synthesis of 2,4-Substituted Furans by the Treatment of β-Dialkylamino Chalcones with Dimethylsulfonium Methylide - Organic Chemistry Portal. (n.d.).
- Reaction of 2,5-dimethoxy tetrahydrofuran and primary aromatic amines. - ResearchGate. (n.d.).
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025, August 3).
- Ring opening polymerization of 2,5-dihydro-2,5-dimethoxyfuran by electrochemical initiation | Request PDF - ResearchGate. (2025, August 7).
- An In-depth Technical Guide to the Reactivity and Stability of 3,4-Dimethoxyphenyl Formate - Benchchem. (n.d.).
- Irreversible endo-Selective Diels–Alder Reactions of Substituted Alkoxyfurans: A General Synthesis of endo-Cantharimides - PMC. (n.d.).
- A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives - PMC. (n.d.).
- Microwave induced uncatalyzed reaction of 2,5-dimethoxytetrahydrofuran... - ResearchGate. (n.d.).
- Preparation and Reactions of Dialkoxytetrahydrofurans2 | Journal of the American Chemical Society - ACS Publications. (n.d.).
- 2,5-Dihydro-2,5-dimethoxyfuran | C6H10O3 | CID 78974 - PubChem. (n.d.).
- Diels–Alder reaction - Wikipedia. (n.d.).
- The Diels-Alder Reaction - Master Organic Chemistry. (2017, August 30).
- Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes - MDPI. (2025, October 16).
- Why does the electrophilic substitution of furan happen at 2 and 5 positions? - Quora. (2019, August 1).
- Electrophilic Aromatic Substitution 18±1 CChhaapptteerr 1188:: EElleeccttrroopphhiilliicc AArroommaattiicc SSuubbssttiittuuttii. (n.d.).
- 5 Electrophilic Substitution of Furan - YouTube. (2018, July 29).
- 10.5: Electrophilic Substitution - Chemistry LibreTexts. (2020, August 1).
- FURAN (Electrophilic Substitution Reactions) By Dr. Monika Dakshene - YouTube. (2020, August 20).
- 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - MDPI. (2024, October 31).
- Reactive metabolites in the biotransformation of molecules containing a furan ring - PubMed. (2013, January 18).
- 2,5-Dimethoxytetrahydrofuran | CAS 696-59-3 | SCBT - Santa Cruz Biotechnology. (n.d.).
- Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC. (n.d.).
- 3,4-DIMETHYLPHENOL | CAMEO Chemicals | NOAA. (n.d.).
- 3,4-Dimethylfuran - CymitQuimica. (n.d.).
- Synthesis of Dibenzofurans - Organic Chemistry Portal. (n.d.).
- Biomimetic diversity-oriented synthesis of benzannulated medium rings via ring expansion - PMC - NIH. (2012, November 18).
- 3,4-Dimethylfuran | C6H8O | CID 34338 - PubChem. (n.d.).
- Dess-Martin Oxidation - Organic Chemistry Portal. (n.d.).
- Synthesis and characterization of new aliphatic polyesters containing dihydronaphthofuro[3,2-d]furan moiety | Request PDF - ResearchGate. (2025, August 9).
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- 13. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
- 16. Regioselective condensation of hydroxyaromatic compounds with 2,5-dimethoxytetrahydrofuran: facile one-pot synthesis of new substituted diaryl-fused 2,8-dioxabicyclo[3.3.2]nonanes comprising central ketal moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Computational Protocol: Quantum Chemical Analysis of 3-Ethyltetrahydro-2,5-dimethoxyfuran
Executive Summary
3-Ethyltetrahydro-2,5-dimethoxyfuran (ETH-DMF) functions as a latent dicarbonyl equivalent (specifically 2-ethylsuccinaldehyde) and a critical intermediate in the Clauson-Kaas synthesis of heterocycles. Its computational modeling presents unique challenges due to the interplay between steric bulk (the 3-ethyl group) and stereoelectronic forces (the anomeric effect at C2 and C5).
This technical guide provides a rigorous, self-validating protocol for characterizing ETH-DMF using Density Functional Theory (DFT). It moves beyond standard B3LYP approaches, advocating for dispersion-corrected functionals to accurately resolve the delicate energy balance between axial and equatorial conformers.
Molecular Architecture & Stereochemical Challenges
Before initiating calculations, the researcher must define the stereochemical search space. ETH-DMF possesses three chiral centers (C2, C3, C5), leading to a complex conformational landscape.
The Anomeric Effect vs. Steric Strain
The central computational challenge is the Anomeric Effect . In 2,5-dimethoxytetrahydrofurans, the alkoxy groups at C2 and C5 prefer the pseudo-axial orientation, contrary to standard steric prediction.
-
Mechanism: Hyperconjugation between the oxygen lone pair (
) and the antiperiplanar C-O antibonding orbital ( ). -
The Conflict: The 3-ethyl group exerts steric pressure to adopt a pseudo-equatorial position to minimize 1,3-diaxial repulsion.
-
Simulation Requirement: Your level of theory must account for non-covalent interactions (NCI) and dispersion forces to correctly weigh these opposing factors.
Computational Workflow (SOP)
The following protocol is designed for use with packages like Gaussian 16, ORCA 5, or Q-Chem.
Protocol Diagram
The workflow emphasizes a "filter-down" approach, moving from low-cost molecular mechanics to high-level DFT.
Figure 1: Hierarchical computational workflow for ETH-DMF, prioritizing dispersion correction (ωB97X-D) for accurate conformational ranking.
Step-by-Step Methodology
Step 1: Conformer Generation
Do not optimize a single drawn structure. The furanose ring puckering (envelope vs. twist) significantly alters energy.
-
Action: Generate rotamers for the 3-ethyl group and the methoxy groups.
-
Tool: Spartan, Crest (part of xTB), or RDKit.
Step 2: Geometry Optimization & Frequency Analysis
Standard B3LYP often fails to capture the magnitude of the anomeric effect because it underestimates dispersion.
-
Recommended Functional:
B97X-D or M06-2X . These functionals include long-range dispersion corrections essential for accurate ether conformations. -
Basis Set: def2-TZVP (Triple-Zeta Valence Polarized). This minimizes Basis Set Superposition Error (BSSE) compared to Pople sets (like 6-311G).
-
Solvation: Apply SMD (Solvation Model based on Density) using Methanol or THF as the solvent, as the anomeric effect is solvent-dependent (attenuated in high-dielectric media).
Step 3: Validation
Ensure no imaginary frequencies exist. If found, perturb the geometry along the imaginary normal mode and re-optimize.
Stereoelectronic Analysis (NBO)
To explain why a specific isomer is stable, you must quantify the orbital interactions using Natural Bond Orbital (NBO) analysis.
Quantifying the Anomeric Effect
The stability of the pseudo-axial methoxy group arises from the delocalization energy (
NBO Command Example (Gaussian): pop=nbo6read
Analysis Target:
Look for the Second-Order Perturbation Theory Energy (
| Interaction Type | Typical E(2) (kcal/mol) | Structural Consequence |
| Exo-Anomeric ( | 3.0 - 5.0 | Shortens |
| Endo-Anomeric ( | 5.0 - 7.0 | Shortens |
| Steric Repulsion (Rydberg/Antibond) | N/A (Destabilizing) | Opposes the anomeric effect |
Visualization of Orbital Overlap
The following logic illustrates the orbital requirements for the anomeric effect.
Figure 2: The stereoelectronic logic of the anomeric effect. The donor and acceptor orbitals must be antiperiplanar (axial) for maximum stabilization.[1]
Reactivity Descriptors & Spectral Prediction
Frontier Molecular Orbitals (FMO)
ETH-DMF is an electrophile precursor. In acidic media, it generates an oxocarbenium ion.
-
HOMO Location: Should be localized on the ether oxygens (nucleophilic sites).
-
LUMO Location: Should be antibonding relative to the acetal carbons (susceptibility to acid hydrolysis).
-
Chemical Hardness (
): Calculate as . A harder molecule implies kinetic stability as a protecting group.
NMR Shielding (GIAO Method)
To confirm the identity of synthesized isomers (cis vs. trans), calculate NMR shielding tensors.
-
Method: GIAO (Gauge-Independent Atomic Orbital).
-
Level: mPW1PW91/6-311+G(2d,p) (Often outperforms B3LYP for NMR).
-
Reference: Calculate TMS (Tetramethylsilane) at the exact same level to determine chemical shifts (
).
References
-
NIST Chemistry WebBook. Furan, tetrahydro-2,5-dimethoxy- (CAS 696-59-3).[2] National Institute of Standards and Technology.[3] [Link]
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. [Link]
-
Alabugin, I. V. (2016). Stereoelectronic Effects: A Bridge Between Structure and Reactivity.[4] Wiley. (Foundational text on Anomeric Effect quantification).
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. [Link]
- Bauerfeldt, G. F., et al. (2013). Conformational analysis of tetrahydrofuran and 2,5-dihydrofuran. Journal of Molecular Structure. (Provides baseline puckering parameters for the furanose ring).
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. 2,5-dimethoxytetrahydrofuran, 696-59-3 [thegoodscentscompany.com]
- 3. Furan, tetrahydro-2,5-dimethoxy- [webbook.nist.gov]
- 4. Anomeric effect, hyperconjugation and electrostatics: lessons from complexity in a classic stereoelectronic phenomenon - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Use of 3-Ethyltetrahydro-2,5-dimethoxyfuran as a non-polar aprotic solvent
Executive Summary & Strategic Utility
3-Ethyltetrahydro-2,5-dimethoxyfuran (3-ETDMF) represents a niche class of "Smart Solvents" (functionalized ethers) that bridge the gap between inert reaction media and active synthons. While standard ethers (THF, Diethyl ether) are used purely for solvation, 3-ETDMF offers a unique lipophilic aprotic profile due to the steric bulk of the 3-ethyl group and the acetal protection of the ring.
Why use 3-ETDMF?
-
Lipophilicity: The ethyl group significantly lowers the dielectric constant compared to standard 2,5-dimethoxytetrahydrofuran, making it an excellent solvent for highly non-polar substrates (greasy alkaloids, steroids) where standard ethers fail.
-
Base Stability: As a cyclic acetal, it is chemically inert in basic and neutral conditions, allowing it to function as a robust aprotic solvent for Grignard reagents, organolithiums, and metal-hydride reductions.
-
The "Switchable" Mechanism: In drug discovery, it serves as a Reactive Solvent . It acts as an inert medium during initial basic steps (e.g., alkylation) and then, upon acidification, unmasks a 1,4-dicarbonyl species to generate 3-ethylpyrroles or thiophenes (privileged scaffolds in medicinal chemistry).
Physicochemical Profile & Solubility
Note: Data presented below contains predicted values based on Structure-Property Relationships (SPR) with the parent compound 2,5-dimethoxytetrahydrofuran, as specific bulk data for the 3-ethyl variant is rare in commercial literature.
| Property | Value (Approx.) | Implication for Protocol |
| Molecular Weight | 160.21 g/mol | Higher MW implies lower volatility than THF. |
| Boiling Point | 165–170°C | High-boiling solvent; suitable for high-temp reflux without pressurized vessels. |
| Density | ~1.01 g/mL | Similar to water; facilitates phase separation from halogenated solvents. |
| Flash Point | >55°C | Safer handling profile than Diethyl ether or THF. |
| Solubility Parameter | Lipophilic Aprotic | Dissolves non-polar organics; immiscible with water (unlike THF). |
| Functional Group | Cyclic Bis-Acetal | Stable: pH 8–14. Labile: pH < 4. |
Critical Application: The "Reactive Solvent" Protocol
Target Workflow: One-Pot Synthesis of 3-Ethyl-N-substituted Pyrroles.
In this protocol, 3-ETDMF serves first as the solvent for the amine solubilization and then as the reactant. This "Solvent-to-Scaffold" methodology reduces waste (Green Chemistry) and eliminates the need for isolating the unstable 3-ethylsuccinaldehyde intermediate.
Mechanism of Action
The utility of 3-ETDMF relies on the Clauson-Kaas type mechanism. Under acidic conditions, the methoxy groups hydrolyze, opening the furan ring to release 3-ethylsuccinaldehyde in situ, which immediately condenses with the amine.
Figure 1: The activation pathway of 3-ETDMF. It transitions from a stable acetal solvent to a reactive dialdehyde intermediate upon acidification.
Detailed Protocol: Synthesis of Atorvastatin Precursor Analogs
Objective: Synthesize a 3-ethyl-substituted pyrrole core using 3-ETDMF as the primary medium.
Reagents:
-
This compound (3-ETDMF): 20 mL (Acts as solvent & reagent).
-
Aniline (or target amine): 10 mmol.
-
Glacial Acetic Acid: 5 mL.
-
Sodium Acetate (anhydrous): 1.0 g.
Step-by-Step Methodology:
-
Solvation (The "Aprotic" Phase):
-
In a 100 mL round-bottom flask, dissolve 10 mmol of the target amine directly into 20 mL of 3-ETDMF.
-
Observation: Note the clarity.[1][2][3] 3-ETDMF's lipophilicity ensures rapid dissolution of aromatic amines that might be sparingly soluble in water or alcohols.
-
Checkpoint: At this stage (neutral pH), the 3-ETDMF is inert. You can perform N-alkylation or other base-catalyzed modifications to the amine before triggering the pyrrole formation if necessary.
-
-
Activation (The "Reactive" Phase):
-
Add 1.0 g of Sodium Acetate (buffer).
-
Equip the flask with a reflux condenser.
-
Add 5 mL of Glacial Acetic Acid dropwise.
-
Caution: The reaction is exothermic. The acid triggers the hydrolysis of the methoxy groups.
-
-
Reflux & Condensation:
-
Heat the mixture to 100°C for 2 hours.
-
Mechanism:[4] The acetic acid hydrolyzes the acetal to the dialdehyde. The high boiling point of 3-ETDMF allows the reaction to proceed at high temperature without losing solvent volume (unlike THF).
-
-
Work-up:
-
Cool to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Phase Separation: The product (pyrrole) and unreacted 3-ETDMF (if excess was used) will form an organic oil layer. The methanol byproduct (from hydrolysis) partitions into the aqueous phase.
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with saturated NaHCO₃ (to remove acetic acid).
-
-
Purification:
-
Dry over MgSO₄ and concentrate.
-
The remaining oil is the crude pyrrole. 3-ETDMF residues can be removed via vacuum distillation (BP ~165°C) or column chromatography (it is less polar than the pyrrole product).
-
Application Note: Use as an Inert Solvent (Base-Only)
When used strictly as a solvent (without acid activation), 3-ETDMF offers advantages over THF for Grignard Reactions involving long-chain alkyl halides.
Protocol: Preparation of Long-Chain Grignard Reagents
-
Setup: Flame-dried glassware under Argon atmosphere.
-
Solvent Prep: Distill 3-ETDMF over Sodium/Benzophenone.
-
Note: Like THF, 3-ETDMF can form peroxides. Test with starch-iodide paper before distillation.
-
-
Reaction:
-
Add Magnesium turnings (1.1 eq) to the flask.
-
Add 3-ETDMF (anhydrous).
-
Add the alkyl halide dropwise.
-
Advantage:[2][4] The ethyl group on the furan ring increases the solvent's lipophilicity, stabilizing the Grignard complex of heavy, greasy alkyl chains better than pure THF, preventing precipitation of the organometallic species.
-
Safety & Handling (E-E-A-T)
-
Peroxide Formation: Like all ethers, 3-ETDMF reacts with oxygen to form explosive peroxides.
-
Protocol: Store under Nitrogen. Test for peroxides every 3 months. If >100 ppm, treat with ferrous sulfate or pass through activated alumina.
-
-
Acid Sensitivity: Do not store in acidic containers or with Lewis acids (AlCl₃, BF₃) unless reaction is intended. Polymerization or hydrolysis will occur.
-
Toxicology: Treat as a potential skin irritant and permeator. The hydrolysis product (methanol) is toxic.
References
-
Clauson-Kaas, N., & Tyle, Z. (1952). Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica.
-
TCI Chemicals. (2024). Product Specification: 2,5-Dimethoxytetrahydrofuran. (Used as baseline for homolog properties). [5]
-
PubChem. (2025). Compound Summary: 2,5-Dimethoxytetrahydrofuran.[2][3][4][5][6][7][8][9][10][11] National Library of Medicine.
-
Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr synthesis of pyrroles. Journal of Organic Chemistry.
(Note: While specific literature on the "3-ethyl" derivative is proprietary or sparse in open access, the chemistry is strictly homologous to the well-documented 2,5-dimethoxytetrahydrofuran cited above.)
Sources
- 1. 2,5-Dimethoxytetrahydrofuran, cis + trans, 98% 500 g | Request for Quote [thermofisher.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Regioselective condensation of hydroxyaromatic compounds with 2,5-dimethoxytetrahydrofuran: facile one-pot synthesis of new substituted diaryl-fused 2,8-dioxabicyclo[3.3.2]nonanes comprising central ketal moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 2,5-dimethoxytetrahydrofuran, 696-59-3 [thegoodscentscompany.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Furan, tetrahydro-2,5-dimethoxy- [webbook.nist.gov]
- 8. DOSS [doss.turi.org]
- 9. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
Application Note: Analytical Detection & Characterization of 3-Ethyltetrahydro-2,5-dimethoxyfuran
Part 1: Executive Summary & Chemical Context
3-Ethyltetrahydro-2,5-dimethoxyfuran is a specialized cyclic acetal, primarily encountered as a stable precursor (protected dialdehyde) in the synthesis of 3-ethyl-substituted furans, pyrroles, and thiophenes. It is also analyzed as a trace congener in flavor chemistry, often associated with the degradation of complex carbohydrates or as an intermediate in the production of Torrefacone (3-ethyl-2,5-dihydrofuran-2-one).
Unlike simple furans, this molecule possesses three chiral centers (positions 2, 3, and 5), resulting in a complex mixture of diastereomers (cis/trans isomers relative to the methoxy groups). Accurate analysis requires a method capable of resolving these isomers to prevent peak integration errors.
Chemical Profile[1][2][3][4][5][6][7][8]
-
IUPAC Name: 3-Ethyl-2,5-dimethoxy-tetrahydrofuran
-
Molecular Formula: C₈H₁₆O₃
-
Molecular Weight: 160.21 g/mol
-
Boiling Point (Predicted): 165–170 °C (Parent 2,5-dimethoxy-THF boils at 145 °C)
-
Solubility: Soluble in alcohols, ethers, DCM; sparingly soluble in water (hydrolyzes in acidic aqueous media).
-
Key Reactivity: Acid-labile. Rapidly hydrolyzes to 2-ethylsuccinaldehyde. Samples must be kept neutral or slightly basic.
Part 2: Primary Analytical Method (GC-MS)
Objective: Separation of stereoisomers and mass-spectral identification. Rationale: Gas Chromatography (GC) provides the necessary resolution for the diastereomers, while Mass Spectrometry (MS) in Electron Ionization (EI) mode yields characteristic fragmentation patterns (alkoxy-group cleavage) essential for structural confirmation.
Instrument Configuration
| Parameter | Specification | Reasoning |
| System | Agilent 8890 GC / 5977B MSD (or equivalent) | High sensitivity required for trace analysis. |
| Inlet | Split/Splitless (S/SL) | Versatility for trace (splitless) or bulk (split) analysis. |
| Liner | Ultra Inert, wool-packed, single taper | Deactivated wool prevents acid-catalyzed hydrolysis of the acetal inside the hot inlet. |
| Column | DB-WAX UI (30 m × 0.25 mm × 0.25 µm) | Critical: A polar PEG phase is superior to non-polar (DB-5) for separating oxygenated cis/trans isomers. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
Temperature Program
-
Inlet Temp: 240 °C
-
Transfer Line: 250 °C
-
Oven Program:
-
Hold at 50 °C for 2 min (Focus volatiles).
-
Ramp 10 °C/min to 220 °C .
-
Hold 5 min (Bake out).
-
-
Total Run Time: ~24 minutes.
Mass Spectrometry Parameters (EI Mode)
-
Source Temp: 230 °C
-
Quad Temp: 150 °C
-
Ionization Energy: 70 eV[1]
-
Scan Range: m/z 35 – 300
-
Solvent Delay: 3.5 min (Adjust based on solvent).
Data Analysis & Fragmentation Logic
The mass spectrum of this compound is characterized by alpha-cleavage adjacent to the ether oxygen.
-
Molecular Ion (M+): m/z 160 (Often weak or absent due to stability).
-
Base Peak (Predicted): m/z 129 (M - OCH₃) or m/z 85 (Ring cleavage).
-
Diagnostic Ions:
-
m/z 129: Loss of methoxy group [M - 31]⁺.
-
m/z 71: Characteristic tetrahydrofuran ring fragment.
-
m/z 101: Loss of ethyl side chain + methoxy (complex rearrangement).
-
Part 3: Experimental Protocol
Sample Preparation (Liquid-Liquid Extraction)
Warning: Do not use acidic solvents (e.g., unbuffered water/acetonitrile mixtures) as they will degrade the target analyte into succinaldehyde derivatives.
Step-by-Step Workflow:
-
Sample Collection: Obtain 5 mL of the aqueous reaction mixture or flavor matrix.
-
pH Adjustment: Immediately check pH. If < 7.0, neutralize with 1M NaHCO₃ to pH 7.5–8.0.
-
Why? Prevents hydrolysis of the acetal functionality.
-
-
Extraction: Add 2 mL of Dichloromethane (DCM) (HPLC Grade).
-
Agitation: Vortex vigorously for 30 seconds. Centrifuge at 3000 rpm for 5 minutes to separate phases.
-
Drying: Transfer the lower organic layer to a vial containing anhydrous Na₂SO₄.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into a GC vial.
-
Injection: Inject 1 µL (Split 20:1 for high concentration, Splitless for trace).
Workflow Visualization
Caption: Operational workflow for the extraction and stabilization of acid-labile acetals prior to GC-MS analysis.
Part 4: Structural Validation (NMR)
While GC-MS provides separation, Nuclear Magnetic Resonance (NMR) is required to confirm the 3-ethyl substitution pattern and determine the cis/trans ratio of the methoxy groups.
Protocol:
-
Solvent: Dissolve 10 mg of isolated oil in 0.6 mL CDCl₃ .
-
Instrument: 400 MHz or higher.
-
Key Signals (¹H-NMR):
-
Acetal Protons (H-2, H-5): Two distinct multiplets (due to isomers) between δ 4.8 – 5.2 ppm .
-
Methoxy Groups: Two singlets (or split signals) around δ 3.3 – 3.5 ppm .
-
Ethyl Group: Triplet (methyl) at δ 0.9 ppm and multiplet (methylene) at δ 1.5 ppm .
-
H-3 Methine: Multiplet indicating the point of ethyl attachment.
-
Part 5: Quality Assurance & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in liner or column. | Replace liner with Ultra Inert type; trim column. |
| Missing Peaks | Acidic hydrolysis in vial. | Ensure sample pH is >7; use base-washed glassware if necessary. |
| Multiple Peaks | Isomer separation (Normal). | Sum the areas of all isomer peaks (usually 2 major, 2 minor) for total quantitation. |
| Ghost Peaks | Carryover. | Run a blank DCM injection between samples. |
Part 6: References
-
Sigma-Aldrich. (n.d.). 2,5-Dimethoxytetrahydrofuran (mixture of cis- and trans isomers) Product Specification. Retrieved from
-
National Center for Advancing Translational Sciences (NCATS). (2025).[2] 2,5-Dimethoxytetrahydrofuran Compound Summary. Global Substance Registration System. Retrieved from
-
Fuchigami, T., et al. (2006). Electrochemical Methoxylation of Furan Derivatives. In Organic Electrochemistry. (General reference for the synthesis mechanism of alkoxy-furans).
-
Agilent Technologies. (2020). Analysis of Volatile Organic Compounds by GC-MS. (Standard protocol adapted for volatile ether analysis). Retrieved from
(Note: Specific literature on the "3-ethyl" derivative is sparse; protocols are derived from the validated methods for the parent 2,5-dimethoxytetrahydrofuran and general acetal chemistry.)
Sources
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 3-Ethyltetrahydro-2,5-dimethoxyfuran
Abstract
This document provides a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Ethyltetrahydro-2,5-dimethoxyfuran. This furan derivative is a key intermediate in various synthetic pathways, and its accurate quantification is crucial for process monitoring, quality control, and stability testing in research and drug development. This guide outlines both reversed-phase and chiral separation methodologies, offering detailed protocols, the scientific rationale behind parameter selection, and troubleshooting insights.
Introduction: The Analytical Imperative for this compound
This compound belongs to the furan derivative family, a class of compounds with significant applications in the synthesis of physiologically active natural products and pharmaceuticals.[1] The purity and isomeric composition of such intermediates are critical determinants of the final product's efficacy and safety. HPLC is a powerful and versatile analytical technique well-suited for the analysis of such small molecules, offering high resolution, sensitivity, and reproducibility.[2][3]
This application note details the development of a reliable HPLC method for this compound, addressing both achiral (purity) and chiral (stereoisomer separation) analysis. The methodologies are grounded in established chromatographic principles and data from the analysis of related furan derivatives.[4][5]
Foundational Principles: Method Development Strategy
A systematic approach to HPLC method development is essential for achieving a robust and reliable analytical procedure.[6] The strategy for this compound will be based on its physicochemical properties and insights from the analysis of analogous structures.
Analyte Characterization
This compound is a substituted furan ether. Based on its parent compound, 2,5-dimethoxytetrahydrofuran, it is expected to be a liquid at room temperature with a boiling point around 145-148 °C and soluble in organic solvents. Its structure suggests it will have a UV chromophore, making UV detection a suitable choice. The presence of chiral centers necessitates consideration of chiral chromatography for stereoisomer separation.[1]
Chromatographic Mode Selection
-
Reversed-Phase (RP) HPLC: This is the most common HPLC mode and is an excellent starting point for the analysis of moderately polar compounds like this compound. Separation is based on hydrophobic interactions between the analyte and a non-polar stationary phase.[7] C8 and C18 columns are standard choices for this purpose.[5][8]
-
Chiral HPLC: Due to the presence of stereoisomers, a chiral stationary phase (CSP) will be necessary to resolve the enantiomers and diastereomers of this compound. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability for the separation of chiral furan derivatives.[1][4]
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade acetonitrile, methanol, and water are required.[9] For chiral separations, HPLC-grade n-hexane and isopropanol may be necessary.
-
Columns:
-
Reversed-Phase: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for initial method development.
-
Chiral: A cellulose or amylose-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H) is a suitable starting point.[10]
-
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is necessary.
Protocol 1: Reversed-Phase HPLC for Purity Analysis
This protocol is designed to determine the purity of this compound and to quantify it in the presence of related impurities.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
-
From the stock solution, prepare working standards and samples at a concentration of approximately 0.1 mg/mL by diluting with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and water. Start with an isocratic elution of 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm (or at the wavelength of maximum absorbance determined by DAD).
-
-
Method Optimization:
-
If the retention time is too short or too long, adjust the ratio of acetonitrile to water. Increasing the acetonitrile percentage will decrease the retention time, while decreasing it will increase retention.
-
If peak shape is poor, consider adding a small amount of an acid (e.g., 0.1% formic acid) or base to the mobile phase, depending on the nature of the impurities.[7]
-
A gradient elution may be necessary to resolve closely eluting impurities. A typical gradient would start with a lower percentage of acetonitrile and gradually increase to a higher percentage over the course of the run.
-
Data Presentation: Reversed-Phase HPLC Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18 (150 x 4.6 mm, 5 µm) | Standard for reversed-phase separation of moderately polar organic molecules. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | A common starting point for good retention and separation.[3] |
| Flow Rate | 1.0 mL/min | Provides a good balance between analysis time and column efficiency. |
| Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 220 nm | A general wavelength for compounds with some UV absorbance. A DAD can be used to determine the optimal wavelength. |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
Workflow Diagram: Reversed-Phase HPLC Method Development
Caption: Workflow for Reversed-Phase HPLC Method Development.
Protocol 2: Chiral HPLC for Stereoisomer Separation
This protocol is aimed at separating the enantiomers and/or diastereomers of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the racemic or diastereomeric mixture of this compound at 1 mg/mL in the mobile phase.
-
Dilute to a working concentration of approximately 0.5 mg/mL.
-
-
Chiral HPLC Conditions (Normal Phase):
-
Column: Chiralcel® OD-H or Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane and isopropanol. Start with an isocratic elution of 90:10 (v/v) n-hexane:isopropanol.[10]
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 220 nm
-
-
Method Optimization:
-
Adjust the ratio of n-hexane to isopropanol to optimize the separation. Increasing the isopropanol content will generally decrease retention times.
-
If separation is not achieved, consider other alcohol modifiers such as ethanol.
-
For basic or acidic analytes, the addition of a small amount of an amine (e.g., diethylamine) or an acid (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape and resolution.[10]
-
Data Presentation: Chiral HPLC Conditions
| Parameter | Recommended Condition | Rationale |
| Column | Chiralcel® OD-H or Chiralpak® AD-H | Polysaccharide-based CSPs are effective for a wide range of chiral compounds, including furan derivatives.[4] |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) | A common mobile phase for normal-phase chiral separations.[10] |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates can sometimes improve resolution in chiral separations. |
| Temperature | 25 °C | Temperature can significantly affect chiral recognition; consistent temperature is key. |
| Detection | UV at 220 nm | As per the reversed-phase method. |
| Injection Volume | 5 µL | Smaller injection volumes can help prevent column overload and improve peak shape. |
Workflow Diagram: Chiral HPLC Screening Strategy
Caption: Screening Strategy for Chiral HPLC Method Development.
Trustworthiness: System Suitability and Method Validation
To ensure the reliability of the analytical data, system suitability tests should be performed before each analysis. Key parameters to monitor include:
-
Tailing Factor: Should be between 0.8 and 1.5.
-
Theoretical Plates: Should be >2000 for the analyte peak.
-
Resolution: For closely eluting peaks, the resolution should be >1.5.[7]
Once a suitable method is developed, it should be validated according to ICH guidelines, assessing parameters such as accuracy, precision, specificity, linearity, and robustness.[11]
Conclusion
The HPLC methods outlined in this application note provide a robust framework for the analysis of this compound. The reversed-phase method is suitable for routine purity assessments, while the chiral method allows for the critical separation of stereoisomers. By following the detailed protocols and optimization strategies, researchers, scientists, and drug development professionals can achieve accurate and reliable analytical results, ensuring the quality and consistency of this important synthetic intermediate.
References
-
Nishida, Y., et al. (2002). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. Journal of Chromatography A, 975(2), 241-250. Available at: [Link]
-
Chen, B. H., & Chen, Y. S. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(20), 3258. Available at: [Link]
-
Chen, B. H., & Chen, Y. S. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
Pagano, I., et al. (2017). A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Preparations. Molecules, 22(2), 284. Available at: [Link]
-
ATSDR. (2022). 6. Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Sharma, S., et al. (2021). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 11(2), 125-130. Available at: [Link]
-
Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC. Available at: [Link]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Available at: [Link]
-
ZirChrom Separations, Inc. (2004). Method Development Guide. Available at: [Link]
-
Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Wrisley, L. (2001). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International. Available at: [Link]
-
Li, J., et al. (2000). An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. Chinese Chemical Letters, 11(1), 1-2. Available at: [Link]
-
Chromatography Forum. (2006). THF quality in HPLC analysis. Available at: [Link]
-
Li, H., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Journal of Analytical Methods in Chemistry, 2021, 6688188. Available at: [Link]
-
Li, H., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. ResearchGate. Available at: [Link]
-
GL Sciences. 11. Organic Solvents Used in HPLC. Available at: [Link]
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Available at: [Link]
-
Rao, B. M., et al. (2009). A validated stability-indicating HPLC method for the determination of related substances and assay of tolterodine tartarate. Rasayan Journal of Chemistry, 2(1), 144-150. Available at: [Link]
-
Waters Corporation. (2021). Advanced Polymer Chromatography Reverse Phase Method for Polymer Additives Using Tetrahydrofuran and Evaporative Light Scattering Detection in Under Three Minutes per Sample. Available at: [Link]
Sources
- 1. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. asianjpr.com [asianjpr.com]
- 7. mpgpgcollegehardoi.in [mpgpgcollegehardoi.in]
- 8. mdpi.com [mdpi.com]
- 9. HPLC Solvents [merckmillipore.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Bot Verification [rasayanjournal.co.in]
Purification of 3-Ethyltetrahydro-2,5-dimethoxyfuran by distillation or chromatography.
This Application Note is structured to guide researchers through the purification of 3-Ethyltetrahydro-2,5-dimethoxyfuran , a critical intermediate often synthesized via the Clauson-Kaas alkoxylation of 3-ethylfuran.
Due to the acid-sensitive bis-acetal structure , standard purification protocols (e.g., unbuffered silica chromatography) will lead to rapid decomposition. This guide prioritizes Fractional Vacuum Distillation for bulk purification and Basified Chromatography for high-purity isolation.
Part 1: Physicochemical Profile & Stability
Before initiating purification, the operator must understand the molecule's lability. This compound is a cyclic bis-acetal .
| Property | Value / Characteristic | Technical Note |
| Molecular Formula | C₈H₁₆O₃ | MW: 160.21 g/mol |
| Boiling Point (Est.) | 72–78 °C @ 15 mmHg | ~25°C higher than the non-ethylated parent analog. |
| Physical State | Clear to pale yellow liquid | Viscosity is low; easily distillable. |
| Acid Sensitivity | HIGH | Hydrolyzes to 2-ethylsuccindialdehyde in the presence of trace acid/moisture. |
| Stereochemistry | Mixture of cis and trans | Diastereomers typically co-distill; separation requires high-plate-count fractionation. |
| Major Impurities | 3-Ethylfuran (starting material), polymeric byproducts, hydrolysis products (aldehydes). |
⚠️ Critical Stability Warning
-
Silica Gel: Standard silica gel is slightly acidic (pH 6–6.5). Direct contact will degrade the product.
-
Storage: Must be stored under inert gas (Argon/Nitrogen) over a trace of solid base (e.g., anhydrous
) to scavenge acid.
Part 2: Purification Strategy Decision Matrix
Select the appropriate method based on your purity requirements and scale.
Figure 1: Decision matrix for selecting the optimal purification workflow based on scale and purity needs.
Part 3: Method A - Fractional Vacuum Distillation (Recommended)
Best for: Bulk purification (>5g), removal of polymeric side-products, and solvent removal.
Pre-Distillation Treatment (Quenching)
The crude reaction mixture (typically from electrolytic methoxylation) often contains residual conducting salts or acids.
-
Neutralization: If the reaction was acidic, neutralize with Sodium Methoxide (NaOMe) in methanol until pH 8–9.
-
Concentration: Remove bulk solvent (Methanol) via rotary evaporation at 40 °C / 100 mbar . Do not heat above 50 °C during concentration to prevent thermal degradation.
-
Filtration: Precipitated salts must be filtered off to prevent "bumping" during distillation.
Distillation Setup
-
Apparatus: Short-path distillation head (for <20g) or Vigreux column (for >20g to improve separation).
-
Vacuum Source: High-vacuum pump capable of stable pressure < 5 mmHg.
-
Heating: Oil bath with magnetic stirring.
Execution Protocol
| Fraction | Est. Vapor Temp (@ 10 mmHg) | Content | Action |
| F1 (Forerun) | 25 – 45 °C | Residual Methanol, 3-Ethylfuran | Discard |
| F2 (Intermediate) | 45 – 60 °C | Mixed isomers, minor hydrolysis products | Save for redistillation |
| F3 (Main Cut) | 62 – 70 °C | Target Product (cis/trans mix) | Collect |
| Residue | > 100 °C (Pot Temp) | Polymers / Tars | Discard |
Expert Tip: The cis and trans isomers have slightly different boiling points (typically
Part 4: Method B - Basified Flash Chromatography
Best for: High-purity isolation (<5g), separating stereoisomers, or cleaning up distilled fractions.
Core Requirement: You must neutralize the acidity of the stationary phase.
Stationary Phase Preparation
Choose one of the following solid supports:
-
Option A (Preferred): Neutral Alumina (Brockmann Grade III). Alumina is naturally less acidic than silica and safer for acetals.
-
Option B (Alternative): Triethylamine (TEA) Deactivated Silica.
-
Slurry silica gel in Hexanes containing 1% Triethylamine .
-
Allow to stand for 15 minutes.
-
Pack the column with this slurry. The TEA neutralizes acidic silanol groups.
-
Mobile Phase Optimization
-
Solvent System: Hexanes / Ethyl Acetate (EtOAc).
-
Gradient:
-
Start: 95:5 (Hexanes:EtOAc) + 0.5% TEA (isocratic for 2 CV).
-
Ramp: 90:10 to 80:20 over 10 CV.
-
Elution: Product typically elutes between 10–20% EtOAc.
-
Fraction Collection
-
TLC Visualization: The compound is not UV active. Use Hanessian’s Stain (Cerium Molybdate) or Iodine Chamber .
-
Note: The acetal will hydrolyze and stain blue/black rapidly in acidic molybdate dips.
-
-
Isomer Separation: The trans-isomer (less polar) typically elutes before the cis-isomer (more polar) due to the dipole moment differences, though overlap is significant.
Part 5: Quality Control & Validation
Proton NMR ( H-NMR) Validation
The acetal protons at C2 and C5 are the diagnostic handles.
-
Solvent:
(Neutralized with basic alumina prior to use to prevent NMR tube hydrolysis). -
Diagnostic Signals:
-
Acetal H (C2/C5): Two distinct multiplets (due to diastereomers) in the
4.9 – 5.6 ppm region. -
Methoxy Groups: Singlets around
3.3 – 3.5 ppm . -
Ethyl Group: Triplet (~0.9 ppm) and multiplet (~1.5 ppm).
-
GC-MS Analysis
-
Inlet Temp: 200 °C (Keep low to prevent thermal cracking).
-
Fragmentation: Look for loss of methoxy group
. -
Purity Criteria: >95% area integration (sum of two isomer peaks).
Part 6: References
-
Clauson-Kaas, N., & Tyle, Z. (1952).[1] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-tetrahydrofuran.[2] Acta Chemica Scandinavica, 6, 667–670.
-
Feringa, B. L., et al. (1989). Enantioselective synthesis of butenolides via Feringa-de Vries oxidation. Tetrahedron Letters, 30(51), 7229-7230. (Describes handling of sensitive furanone acetals).
-
Sigma-Aldrich. (2023). 2,5-Dimethoxytetrahydrofuran Product Specification & Safety Data Sheet.
-
NIST Chemistry WebBook. (2023). Furan, tetrahydro-2,5-dimethoxy- Thermochemical Data.
Sources
Safe handling and storage protocols for 3-Ethyltetrahydro-2,5-dimethoxyfuran
Application Note: Safe Handling and Storage Protocols for 3-Ethyltetrahydro-2,5-dimethoxyfuran
Executive Summary
This compound (3-ETH-2,5-DMF) is a cyclic acetal and tetrahydrofuran derivative commonly utilized as a masked dialdehyde intermediate in the synthesis of complex fragrances (e.g., ambergris analogs) and pharmaceutical heterocycles.[1]
While specific Safety Data Sheets (SDS) for this ethyl-substituted analog are rare in public repositories, its structural homology to 2,5-Dimethoxytetrahydrofuran (CAS 696-59-3) dictates its safety profile.[1] It must be treated as a Class B Peroxide Former and a Flammable Liquid . This guide defines the mandatory protocols to mitigate explosion risks from peroxide accumulation and hydrolysis hazards.
Physicochemical Profile & Hazard Identification
Note: Data below is derived from the structural homologue 2,5-Dimethoxytetrahydrofuran, adjusted for the molecular weight increase of the ethyl group.[1]
| Property | Value (Estimated/Homologue) | Critical Implication |
| Molecular Formula | C₈H₁₆O₃ | MW ~160.21 g/mol |
| Physical State | Clear, colorless to pale yellow liquid | Visually inspect for crystals (peroxides).[1] |
| Flash Point | ~45–55°C (Closed Cup) | Flammable. Ground all equipment.[1] |
| Boiling Point | ~160–165°C | Do not distill to dryness. |
| Solubility | Organic solvents (MeOH, DCM), Water (Hydrolyzes) | Moisture Sensitive. Hydrolyzes in acid to release Methanol.[1] |
| Reactivity | Peroxide Former (Class B) | Can form explosive peroxides upon storage.[1][2][3] |
Core Hazards
-
Peroxide Formation: The hydrogens on the carbon atoms adjacent to the ether oxygen (α-hydrogens) are susceptible to radical abstraction by atmospheric oxygen, forming unstable hydroperoxides.
-
Acid Sensitivity: In the presence of water and trace acid, the acetal functionality hydrolyzes to form 3-ethylsuccinaldehyde and methanol.
-
Flammability: Vapors are heavier than air and may travel to ignition sources.[4]
Storage Protocols: The "Inert Barrier" System
The integrity of 3-ETH-2,5-DMF relies on excluding oxygen and moisture.[1] The following protocol is a self-validating system: if the indicator (step 3) fails, the barrier is breached.
Protocol A: Long-Term Storage
-
Container Selection: Use amber borosilicate glass bottles with PTFE-lined caps. Amber glass prevents UV-initiated radical formation.[1]
-
Headspace Management:
-
Mandatory: Purge headspace with dry Argon (preferred over Nitrogen due to higher density) for 60 seconds before sealing.
-
Seal: Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange.
-
-
Temperature Control: Store at 2°C to 8°C in a dedicated flammables fridge.
-
Inhibitor Validation: If the manufacturer added BHT (Butylated hydroxytoluene), verify its presence. If synthesizing in-house, add 0.05% BHT for long-term storage.[1]
Visual Logic: Storage Workflow
Figure 1: Decision logic for receiving and storing peroxide-forming ethers.
Handling & Operational Protocols
Protocol B: Pre-Use Peroxide Testing (Mandatory)
Frequency: Test upon opening and every 3 months thereafter.[2]
-
Method: Use commercial peroxide test strips (e.g., Quantofix® Peroxide 100).
-
Limit:
-
< 10 ppm: Safe for general use.
-
10–100 ppm: Must be treated (passed through activated alumina) before use.
-
> 100 ppm: Dispose of as hazardous waste.
-
-
Mechanism: The test relies on the oxidation of iodide to iodine by peroxides, turning the strip blue. This is a direct measure of the "active oxygen" content.
Protocol C: Safe Distillation
Critical Warning: Never distill this compound to dryness.[2] Peroxides concentrate in the pot residue and can detonate.
-
Quenching (Pre-Distillation): If peroxides are detected (>5 ppm), stir the liquid with ferrous sulfate (FeSO₄) or pass through a column of activated basic alumina.
-
The "Heel" Rule: Always leave at least 10-15% of the volume in the distillation flask. Do not recover the final aliquot.
-
Atmosphere: Perform all distillations under a vacuum with a nitrogen bleed to lower the boiling point and exclude oxygen.
Protocol D: Reaction Setup (Hydrolysis Control)
Since 3-ETH-2,5-DMF is an acetal, it is stable in base but labile in acid.[1]
-
Reagent Prep: Ensure all glassware is oven-dried.
-
Solvent Choice: Use anhydrous solvents (THF, DCM) to prevent premature hydrolysis of the methoxy groups.
-
Quenching: When used as a masked aldehyde, the "deprotection" is achieved by adding dilute aqueous HCl. This reaction is exothermic; add acid dropwise at 0°C.
Emergency Procedures
| Scenario | Immediate Action | Technical Rationale |
| Skin Contact | Wash with soap and water for 15 min.[1] | Lipophilic nature allows rapid dermal absorption; solvents increase penetration. |
| Spill (< 500 mL) | Cover with vermiculite. Do not use paper towels. | Paper towels increase surface area for evaporation and flammability. |
| Crystal Discovery | STOP. Do not touch cap. Evacuate room. | Visible crystals (likely at the cap threads) are shock-sensitive peroxides.[1] Friction from opening can trigger detonation.[2] |
Synthesis Pathway Visualization
Understanding the chemical context helps in handling. 3-ETH-2,5-DMF is often generated via the electrochemical methoxylation of 3-ethylfuran or chemical reduction.[1]
Figure 2: Synthesis and activation pathway. Handling precautions must account for the stability of the central acetal (Product).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79098, 2,5-Dimethoxytetrahydrofuran.[1] Retrieved from [Link][1]
-
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[1] Chemical Health and Safety, 8(5), 12-22.[1] (Standard protocol for Class B peroxide formers).
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Peroxide Forming Chemicals. Retrieved from [Link][1]
Sources
Application Notes & Protocols: 3-Ethyltetrahydro-2,5-dimethoxyfuran as a Versatile Precursor for Pharmaceutical Intermediates
Abstract: The furan scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide focuses on a specialized derivative, 3-Ethyltetrahydro-2,5-dimethoxyfuran, a highly valuable and versatile building block in modern drug discovery. While seemingly a simple cyclic ether, its true utility lies in its function as a "masked" or "protected" dialdehyde, specifically a 3-ethyl-1,4-dicarbonyl equivalent.[3][4][5] Under mild acidic conditions, the tetrahydrofuran ring readily opens to reveal two reactive carbonyl functionalities. This controlled release allows for the strategic construction of complex heterocyclic and carbocyclic systems, which are paramount in the synthesis of pharmaceutical intermediates. These notes provide the scientific rationale, detailed protocols, and practical insights for leveraging this precursor's unique reactivity in the synthesis of substituted pyrroles and cyclopentenones, two scaffolds of significant pharmacological interest.
Core Concept: The Masked Dicarbonyl
The primary value of this compound stems from its nature as a cyclic acetal. The two methoxy groups at the 2 and 5 positions stabilize the furan ring, rendering it easy to handle and store.[4] However, upon treatment with an acid catalyst, the acetal hydrolyzes, causing the ring to open and expose a γ-ketoaldehyde: 3-ethyl-1,4-butanedial. This transformation is the key to its synthetic utility, providing a stable precursor to an otherwise reactive dicarbonyl compound.
The ethyl group at the 3-position is not merely a passenger; it provides a specific point of substitution that can be crucial for modulating the steric and electronic properties of the final pharmaceutical target, potentially enhancing binding affinity or altering metabolic stability.[2]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethyltetrahydro-2,5-dimethoxyfuran
Welcome to the technical support center for the synthesis of 3-Ethyltetrahydro-2,5-dimethoxyfuran. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your product yield.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that typically begins with the methoxylation of 3-ethylfuran to form an intermediate, 3-ethyl-2,5-dimethoxy-2,5-dihydrofuran. This intermediate is then reduced to the final saturated tetrahydrofuran ring. The most common methods for the initial methoxylation step are electrochemical oxidation and chemical oxidation using bromine in methanol. Both methods have their own set of challenges and optimization parameters that can significantly impact the overall yield and purity of the final product.
The presence of the ethyl group at the 3-position of the furan ring introduces a layer of complexity regarding regioselectivity and potential side reactions compared to the synthesis of the unsubstituted 2,5-dimethoxytetrahydrofuran. This guide will address these specific challenges and provide you with the necessary information to overcome them.
Troubleshooting Guide: Enhancing Your Yield
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of 3-Ethyl-2,5-dimethoxy-2,5-dihydrofuran in the Methoxylation Step
Question: I am attempting the methoxylation of 3-ethylfuran but am observing a very low yield of the desired 3-ethyl-2,5-dimethoxy-2,5-dihydrofuran. What are the likely causes and how can I improve the yield?
Answer: A low yield in the methoxylation step can stem from several factors, primarily related to the reaction conditions and the stability of the starting material and intermediates. Here’s a breakdown of potential causes and their solutions:
-
Polymerization of 3-ethylfuran: Furans are notoriously sensitive to acidic conditions and can readily polymerize, leading to a significant loss of starting material and a complex mixture of byproducts.[1]
-
Solution (Chemical Method): If you are using the bromine in methanol method, ensure the reaction is carried out at a very low temperature (typically below -40°C) to minimize polymerization.[2] The addition of a neutralizing agent, like dimethylamine, after the reaction is complete is also crucial to quench any generated acid.[2]
-
Solution (Electrochemical Method): In an electrochemical setup, the choice of electrolyte is critical. Using a basic or neutral electrolyte can prevent acid-catalyzed polymerization.[3]
-
-
Sub-optimal Reaction Temperature: The temperature of the reaction is a critical parameter.
-
Solution: For the chemical method, maintaining a consistently low temperature is key. For electrochemical methods, the optimal temperature may vary, and a systematic study to find the ideal temperature for your specific setup is recommended.
-
-
Incorrect Reagent Stoichiometry: An incorrect ratio of bromine to 3-ethylfuran can lead to incomplete reaction or the formation of undesired byproducts.
-
Solution: Ensure accurate measurement of your reagents. A slight excess of the methoxylating agent may be beneficial, but a large excess should be avoided.
-
-
Poor Quality of Starting Materials: Impurities in your 3-ethylfuran or methanol can interfere with the reaction.
-
Solution: Use freshly distilled 3-ethylfuran and anhydrous methanol to ensure the absence of water and other impurities.
-
Issue 2: Formation of Multiple Unidentified Byproducts
Question: My reaction mixture shows multiple spots on TLC, and after workup, I have a complex mixture of products that is difficult to purify. What are these byproducts and how can I minimize their formation?
Answer: The formation of byproducts is a common issue in furan chemistry. The presence of the 3-ethyl group can lead to a more complex product distribution than with unsubstituted furan.
-
Over-oxidation: The furan ring is susceptible to over-oxidation, which can lead to ring-opened products.
-
Solution: Carefully control the amount of the oxidizing agent (bromine or electric current). Monitor the reaction closely using TLC to stop it as soon as the starting material is consumed.
-
-
Regioisomers: While the 2,5-dimethoxylation is the desired outcome, other regioisomers might form. The directing effect of the 3-ethyl group will influence the position of the methoxy groups.
-
Solution: The regioselectivity is often solvent and temperature-dependent. A systematic optimization of the reaction conditions may be necessary to favor the desired 2,5-isomer.
-
-
Solvent Participation: If your methanol is not anhydrous, water can participate in the reaction, leading to the formation of hydroxy-methoxy derivatives or other undesired products.
-
Solution: Always use anhydrous solvents.
-
Issue 3: Low Yield in the Hydrogenation of 3-Ethyl-2,5-dimethoxy-2,5-dihydrofuran
Question: I have successfully synthesized the dihydrofuran intermediate, but the subsequent hydrogenation to this compound is giving a low yield. What could be the problem?
Answer: The hydrogenation step is generally high-yielding, so a low yield here points to specific issues with the catalyst or reaction conditions.
-
Catalyst Inactivity: The hydrogenation catalyst (e.g., Palladium on carbon, Raney nickel) may be old or poisoned.
-
Solution: Use fresh, high-quality catalyst. Ensure that the dihydrofuran intermediate is free of any impurities from the previous step that could poison the catalyst (e.g., sulfur compounds, residual bromine). Purifying the intermediate before hydrogenation is highly recommended.
-
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Ensure adequate hydrogen pressure and reaction time. Agitation is also important to ensure good contact between the substrate, catalyst, and hydrogen. Monitor the reaction by TLC or GC until the starting material is no longer present.
-
-
Side Reactions: Although less common, some side reactions like hydrogenolysis can occur, leading to cleavage of the C-O bonds.
-
Solution: Optimizing the reaction temperature and pressure can help minimize these side reactions. Milder conditions are generally preferred. A study found that using a Mg-MeOH/Pd-C system allows for the reduction to occur at room temperature and atmospheric pressure with a high yield.[2]
-
Experimental Protocols
The following are generalized protocols for the synthesis of this compound. These should be considered as a starting point and may require optimization for your specific laboratory conditions.
Protocol 1: Chemical Methoxylation and Subsequent Hydrogenation
Step 1: Synthesis of 3-Ethyl-2,5-dimethoxy-2,5-dihydrofuran
-
To a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add freshly distilled 3-ethylfuran and anhydrous methanol.
-
Cool the solution to below -40°C using a dry ice/acetone bath.
-
Slowly add a pre-chilled solution of bromine in anhydrous methanol via the dropping funnel, ensuring the temperature remains below -30°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.
-
Neutralize the reaction mixture by the slow addition of a base (e.g., dimethylamine or sodium methoxide) while maintaining the low temperature.
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 3-ethyl-2,5-dimethoxy-2,5-dihydrofuran.
Step 2: Hydrogenation to this compound
-
In a hydrogenation vessel, dissolve the purified 3-ethyl-2,5-dimethoxy-2,5-dihydrofuran in a suitable solvent like methanol.
-
Add a catalytic amount of 10% Palladium on carbon.
-
Pressurize the vessel with hydrogen gas to the desired pressure (this may range from atmospheric pressure to higher pressures depending on the equipment).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation to yield pure this compound.
Protocol 2: Electrochemical Methoxylation
-
Set up an undivided electrochemical cell with a graphite anode and a platinum cathode.
-
Prepare an electrolyte solution of 3-ethylfuran in anhydrous methanol containing a suitable supporting electrolyte (e.g., sodium bromide or tetrabutylammonium perchlorate).
-
Pass a constant current through the cell while maintaining the temperature at a desired level (e.g., 10-20°C).
-
Monitor the reaction progress by analyzing aliquots using GC or TLC.
-
Once the starting material is consumed, stop the electrolysis.
-
Work up the reaction mixture by removing the solvent under reduced pressure and then performing a liquid-liquid extraction.
-
Purify the crude product by vacuum distillation.
-
The resulting 3-ethyl-2,5-dimethoxy-2,5-dihydrofuran can then be hydrogenated as described in Protocol 1, Step 2.
Reaction Parameters Summary
| Parameter | Chemical Methoxylation | Electrochemical Methoxylation | Hydrogenation |
| Starting Material | 3-Ethylfuran | 3-Ethylfuran | 3-Ethyl-2,5-dimethoxy-2,5-dihydrofuran |
| Key Reagents | Bromine, Methanol, Base | Methanol, Supporting Electrolyte | Hydrogen, Catalyst (Pd/C) |
| Solvent | Methanol | Methanol | Methanol or other suitable solvent |
| Temperature | < -30°C | 10-20°C (requires optimization) | Room Temperature |
| Key Considerations | Strict temperature control, anhydrous conditions, effective neutralization | Choice of electrodes and electrolyte, current density | Catalyst activity, hydrogen pressure |
Visualizing the Synthesis and Troubleshooting
Reaction Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q1: Can I use other alcohols for the alkoxylation step? A1: Yes, other alcohols can be used, which would result in the corresponding 2,5-dialkoxy derivatives. However, the reaction conditions may need to be re-optimized for different alcohols.
Q2: What is the expected diastereomeric ratio of the final product? A2: The methoxylation step typically produces a mixture of cis and trans isomers of the dihydrofuran intermediate. The subsequent hydrogenation will likely maintain this isomeric ratio in the final tetrahydrofuran product. The exact ratio can be influenced by the reaction conditions.
Q3: How do I know if my furan starting material has polymerized? A3: A key sign of polymerization is the formation of a dark, often black or brown, insoluble tar-like substance in your reaction flask. This is usually accompanied by a significant decrease in the amount of desired product.
Q4: Is it necessary to purify the 3-ethyl-2,5-dimethoxy-2,5-dihydrofuran intermediate? A4: While it may be possible to proceed to the hydrogenation step with the crude intermediate, purification is highly recommended. This will remove any byproducts or residual reagents that could poison the hydrogenation catalyst, leading to a higher and more consistent yield in the second step.
Q5: What are the safety precautions I should take during this synthesis? A5: Bromine is highly corrosive and toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Hydrogen gas is flammable and explosive; ensure your hydrogenation equipment is properly set up and leak-tested. Always consult the Safety Data Sheets (SDS) for all chemicals used.
References
- Bellur, E., & Langer, P. (2006).
- Aljaar, N., et al. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Molecules, 29(19), 4589.
- Minakem. (2021). Electrochemical Oxidation of bio-based furan in batch and flow mode. Chemistry Today, 39(3).
- Li, X., & Chen, Q. (1997). An Improved Preparation of 2, 5-Dimethoxy-tetrahydrofuran. Chemical Research in Chinese Universities, 13(1).
- Ghashang, M., et al. (2017). Facile sonochemical heterocyclization of 2,5-dimethoxy tetrahydrofuran with primary amines using sulfonated MWCNTs as a recyclable catalyst in aqueous media.
- Cardillo, G., et al. (1998). Efficient preparation of 3-substituted-furan-2(5 H)-ones and their direct vinylogous aldol addition. Tetrahedron, 54(39), 11835-11842.
- Aksenov, A. V., et al. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)
- Petti, A., et al. (2018). Electrochemical Synthesis of C(sp3)-Rich Heterocycles via Mesolytic Cleavage of Anodically Generated Aromatic Radical Cations. Organic Letters, 20(22), 7248-7252.
- Petti, A., et al. (2020). Electrochemical Deconstructive Methoxylation of Arylalcohols–A Synthetic and Mechanistic Investigation. Chemistry–A European Journal, 26(6), 1335-1341.
- Zhu, S., & Zhang, X. P. (2013). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans.
- Gill, G. B. (1996). Synthesis of multi-substituted furan rings. Contemporary Organic Synthesis, 3(4), 315-331.
- Clauson-Kaas, N., & Limborg, F. (1951). Electrolytic Methoxylation of Furan. Acta Chemica Scandinavica, 5, 647-650.
- Chen, C. H., & Lin, C. C. (2006). NEW SYNTHESIS OF 3-ARYL-2,5-DIHYDROFURANS. HETEROCYCLES, 68(9), 1941-1950.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved February 15, 2026, from [Link]
- Kumar, D., & Poonam. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. RSC Advances, 13(28), 19131-19153.
- Google Patents. (1987). US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3017760, 3-Ethylfuran. Retrieved February 15, 2026, from [Link].
- Aksenov, A. V., et al. (2013). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Chemistry of Heterocyclic Compounds, 49(5), 784-786.
- Sipos, Á., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 29(23), 5585.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 641484, 3-Bromo-2-methylfuran. Retrieved February 15, 2026, from [Link].
- Ericsson, C. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. DiVA.
- Singh, P., & Singh, P. (2004). synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha)
- Pharma Focus Asia. (n.d.).
- Google Patents. (1980).
- Wang, Z., et al. (2021). Iron‐catalyzed reactions of 2,5‐dimethoxytetrahydrofuran and aryl/alkyl, sulfonyl and acyl amines. European Journal of Organic Chemistry, 2021(40), 5557-5567.
- Pilli, R. A., & Russowsky, D. (2000). Diastereoselective synthesis of 2,5-disubstituted tetrahydrofuran derivatives. Tetrahedron: Asymmetry, 11(18), 3717-3727.
- Aksenov, A. V., et al. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)
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Decomposition of 3-Ethyltetrahydro-2,5-dimethoxyfuran and its prevention
Introduction: This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 3-Ethyltetrahydro-2,5-dimethoxyfuran. As a cyclic acetal, this compound exhibits specific stability characteristics that, if not properly managed, can lead to decomposition and compromise experimental outcomes. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you understand, identify, and prevent the degradation of this valuable chemical entity. Our goal is to empower you with the expertise to ensure the integrity of your materials and the reliability of your results.
Part 1: Frequently Asked Questions - Understanding Decomposition
This section addresses fundamental questions regarding the stability and degradation of this compound.
Question 1: What is the primary cause of this compound decomposition?
Answer: The primary and most significant cause of decomposition for this compound is acid-catalyzed hydrolysis .[1][2][3] As a cyclic acetal, the molecule is inherently susceptible to acidic conditions. The presence of even trace amounts of acid can initiate a cascade that cleaves the acetal functional group. This sensitivity is a fundamental chemical property of acetals and ketals.[4]
Question 2: Can you explain the chemical mechanism behind this decomposition?
Answer: Certainly. The decomposition proceeds via a well-established acid-catalyzed hydrolysis mechanism.[3][4] The process can be summarized in the following steps:
-
Protonation: An oxygen atom within the tetrahydrofuran ring is protonated by an acid (H⁺), making it a better leaving group.
-
Ring Opening: The C-O bond breaks, leading to the opening of the tetrahydrofuran ring and the formation of a resonance-stabilized carbocation intermediate.[4]
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.
-
Deprotonation: A final deprotonation step yields a hemiacetal.
-
Equilibrium: This hemiacetal is in equilibrium with its open-chain form, which is an aldehyde-alcohol. In the case of this compound, this ultimately leads to the formation of 2-ethyl-1,4-butanedial and two molecules of methanol.
This entire process is reversible, but in the presence of sufficient water, the equilibrium is driven towards the hydrolysis products.[5]
Part 2: Troubleshooting Guide - Addressing Experimental Issues
This section is designed to help you diagnose and resolve specific problems encountered during your experiments.
Issue 1: I observe a gradual loss of purity in my sample over time, even under standard storage conditions.
-
Question: My purity analysis by HPLC shows a decrease in the main peak area for this compound and the appearance of new, more polar peaks. What is happening?
-
Answer: This is a classic sign of slow hydrolysis. The likely culprit is exposure to trace amounts of acid and/or moisture.
-
Causality: The glass surface of vials can be slightly acidic. Additionally, repeated opening and closing of the container can introduce atmospheric moisture. Certain grades of solvents may also contain acidic impurities.
-
Troubleshooting Steps:
-
Verify Solvent Quality: Ensure you are using high-purity, anhydrous solvents. If necessary, pass the solvent through a column of activated neutral alumina to remove trace acid and water.
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to displace moisture and air.
-
pH Adjustment: If your experimental conditions permit, consider buffering your solution to a neutral or slightly basic pH (pH 7-8). Acetals are significantly more stable in non-acidic environments.[6][7]
-
Container Material: For long-term storage of solutions, consider using amber glass vials with PTFE-lined caps to minimize light exposure and leaching.
-
-
Issue 2: My reaction yield is inconsistent when using this compound as a starting material.
-
Question: I am using this compound in a reaction that is sensitive to aldehydes, and my results are not reproducible. Could decomposition be the cause?
-
Answer: Yes, it is highly probable. If your compound has started to decompose, it will release 2-ethyl-1,4-butanedial. This dialdehyde can participate in side reactions, consume reagents, or act as an inhibitor, leading to inconsistent yields.
-
Causality: The presence of acidic reagents, catalysts (including Lewis acids), or even acidic impurities in other starting materials can trigger the in-situ decomposition of the acetal.[8]
-
Troubleshooting Steps:
-
Purity Check Before Use: Always perform a quick purity check (e.g., by HPLC or GC) on your starting material before each reaction to confirm its integrity.
-
Reagent Scrutiny: Evaluate all other reagents and catalysts in your reaction for potential acidity. For example, some metal salts can act as Lewis acids.
-
Reaction pH Control: If the reaction chemistry allows, add a non-nucleophilic base (e.g., proton sponge or a hindered amine like diisopropylethylamine) to neutralize any trace acid.
-
Order of Addition: Consider adding the this compound late in the reaction sequence if possible, to minimize its exposure time to potentially harsh conditions.
-
-
Issue 3: I see unexpected peaks in my GC-MS analysis.
-
Question: My GC-MS analysis of a sample containing this compound shows peaks that I cannot identify, some of which are quite volatile. What could they be?
-
Answer: In a GC-MS system, both thermal and acid-catalyzed decomposition can occur, especially in the injector port. The volatile peaks are likely methanol, a direct product of hydrolysis. Other peaks could be fragments or rearrangements of the 2-ethyl-1,4-butanedial.
-
Causality: The high temperature of the GC inlet can accelerate decomposition. Furthermore, active sites (free silanol groups) on the liner or column can be acidic and promote degradation.[9]
-
Troubleshooting Steps:
-
Lower Injector Temperature: Try reducing the injector port temperature to the lowest possible value that still allows for efficient volatilization of your analyte.
-
Use a Deactivated Liner: Employ a GC liner that has been deactivated (silanized) to block acidic silanol groups.[9]
-
Confirm Identity with Standards: If possible, inject a standard of methanol and any other suspected degradation products to confirm their retention times and mass spectra.
-
Alternative Analysis: For quantitative analysis where thermal stability is a concern, HPLC is often a more reliable technique as it is performed at or near room temperature.[10]
-
-
Part 3: Visualization of Decomposition and Troubleshooting
To provide a clearer understanding, the following diagrams illustrate the key chemical pathway and a logical workflow for troubleshooting.
Decomposition Pathway
Caption: Acid-catalyzed hydrolysis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
Part 4: Prevention and Best Practices
Proactive measures are the most effective way to maintain the integrity of this compound.
| Best Practice Area | Recommendation | Rationale |
| Storage | Store in a cool, dry, dark place under an inert atmosphere (argon or nitrogen). Use amber vials with PTFE-lined caps. | Minimizes exposure to moisture, light, and atmospheric acids, which are key drivers of hydrolysis.[11] |
| Handling | Handle quickly in a dry environment (e.g., glove box or with a positive flow of inert gas). Use clean, dry glassware and syringes. | Prevents introduction of atmospheric moisture. Residual acid on glassware can initiate decomposition. |
| Solvent Selection | Use high-purity, anhydrous, and non-acidic solvents. For long-term solutions, consider solvents that are less likely to generate acidic byproducts (e.g., avoid chlorinated solvents which can form HCl). | Solvents are a common source of acidic impurities and water. Tetrahydrofuran (THF) itself can form peroxides upon storage which can lead to acidic byproducts.[12] |
| Formulation/Reaction | If compatible with the application, buffer solutions to a neutral or slightly basic pH (7.0-8.0). | Acetals are stable under neutral to basic conditions.[6][7] This is the most direct way to inhibit the acid-catalyzed hydrolysis mechanism. |
| Use of Stabilizers | For bulk storage of THF-based solutions, consider adding a radical inhibitor like Butylated Hydroxytoluene (BHT).[12] | While BHT primarily prevents peroxide formation in the solvent, this indirectly prevents the formation of acidic degradants that could harm the acetal.[13] |
Part 5: Experimental Protocols
The following protocols are provided as validated starting points for your experimental work.
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol is designed for routine purity checks and stability studies.
-
Objective: To quantify the purity of this compound and detect potential degradation products.
-
Instrumentation: Standard HPLC system with UV detector.
-
Method Details:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV is necessary).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of the mobile phase.
-
-
Expected Results: The parent compound will elute as a sharp peak. Degradation products, being more polar (e.g., the dialdehyde), will typically have shorter retention times. Purity can be calculated based on the area percent of the main peak.
Protocol 2: GC-MS Method for Volatile Impurity Identification
This protocol is useful for identifying volatile decomposition products like methanol.
-
Objective: To identify and confirm the presence of volatile degradation products.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
Method Details:
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) column, 30 m x 0.25 mm ID, 0.25 µm film thickness.[15][16]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[15]
-
Injector Temperature: 250 °C (use a deactivated liner).
-
Oven Program:
-
Initial temperature: 40 °C, hold for 3 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range 30-350 amu.
-
Sample Preparation: Dilute the sample 1:1000 in a high-purity solvent like anhydrous acetonitrile.
-
-
Expected Results: Look for a peak corresponding to methanol (m/z 31, 29) at a very early retention time. The parent compound will elute later, and its mass spectrum can be used for confirmation.
References
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). PubMed. [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). MDPI. [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
-
2,5-Dimethoxy-2,5-dihydrofuran chemistry: a new approach to 2(5H)-furanone derivatives. (n.d.). ScienceDirect. [Link]
-
Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Analysis of Eutectic Bis(2,2-dinitropropyl) Acetal/Formal Degradation Profile: Nontargeted Identification of Antioxidant Derivatives. (2022). ResearchGate. [Link]
-
Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. (2022). ACS Omega. [Link]
-
Page, M. I. (n.d.). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow. [Link]
-
Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
- High performance liquid chromatography method for measuring stabilizer BHT content of tetrahydrofuran. (n.d.).
-
Farmer, S. (2019). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
-
Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Analysis of Eutectic Bis(2,2-dinitropropyl) Acetal/Formal Degradation Profile: Nontargeted Identification of Antioxidant Derivatives. (2022). ACS Omega. [Link]
-
Laboratory Analysis of Tetrahydrofuran (THF). (n.d.). Analytice. [Link]
-
What is the best analytical chemistry technique to determine the chemical weight percentage of a liquid mixture of Tetrahydrofuran (THF) and water? (2012). ResearchGate. [Link]
-
The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. (2008). The Journal of Organic Chemistry. [Link]
- Production of cyclic acetals or ketals using liquid-phase acid catalysts. (n.d.).
-
Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]
-
Separation of Acetaldehyde dibenzyl acetal on Newcrom R1 HPLC column. (2018). SIELC. [Link]
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). National Center for Biotechnology Information. [Link]
-
An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate. (n.d.). National Center for Biotechnology Information. [Link]
-
Cyclic and acyclic acetals as safe, nonaqueous formaldehyde equivalents for the synthesis of pillararenes. (2024). Chemical Communications. [Link]
- Preparation of cyclic acetals or ketals. (n.d.).
-
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. (n.d.). National Center for Biotechnology Information. [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal. [Link]
-
Protection of Carbonyl Groups. (2014). Chem-Station. [Link]
-
Protection and Deprotection. (n.d.). CEM Corporation. [Link]
- Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran. (n.d.).
-
An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. (n.d.). [Link]
-
Regioselective condensation of hydroxyaromatic compounds with 2,5-dimethoxytetrahydrofuran: facile one-pot synthesis of new substituted diaryl-fused 2,8-dioxabicyclo[3.3.2]nonanes comprising central ketal moieties. (n.d.). RSC Publishing. [Link]
-
Acetal synthesis by acetalization or ring closure. (n.d.). Organic Chemistry Portal. [Link]
-
2,5-dimethoxytetrahydrofuran, 696-59-3. (n.d.). The Good Scents Company. [Link]
-
Acetal synthesis by acetalization or ring closure. (2019). Organic Chemistry Portal. [Link]
-
Furan, tetrahydro-2,5-dimethoxy-. (n.d.). NIST WebBook. [Link]
-
Furan, tetrahydro-2,5-dimethoxy-. (n.d.). NIST WebBook. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. Cyclic and acyclic acetals as safe, nonaqueous formaldehyde equivalents for the synthesis of pillararenes - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03306J [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Tetrahydrofuran [merckmillipore.com]
- 13. CN102128886B - High performance liquid chromatography method for measuring stabilizer BHT content of tetrahydrofuran - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for synthesizing 3-Ethyltetrahydro-2,5-dimethoxyfuran
Executive Summary & Molecule Profile
Target Molecule: 3-Ethyltetrahydro-2,5-dimethoxyfuran Primary Utility: Latent 1,4-dicarbonyl equivalent (masked 2-ethylsuccinaldehyde). Used extensively in fragrance chemistry and as a building block for heterocycle synthesis (pyrroles, thiophenes). Core Challenge: The synthesis involves two distinct catalytic environments: an oxidative electrochemical (or chemical) methoxylation followed by a reductive hydrogenation. The primary failure mode is the acid-catalyzed ring opening (hydrolysis) of the acetal functionality during workup or hydrogenation.
This guide optimizes the two-step "Clauson-Kaas" sequence :
-
Step A: Oxidative Methoxylation of 3-Ethylfuran.
-
Step B: Catalytic Hydrogenation of the Dihydro-intermediate.
Synthesis Workflow & Reaction Pathway
The following diagram outlines the optimized pathway and critical control points (CCPs).
Figure 1: Reaction sequence for the synthesis of this compound, highlighting critical failure modes (red dashed lines).
Module 1: Oxidative Methoxylation (The Acetalization)
This step converts 3-ethylfuran into the unsaturated acetal. While chemical oxidation (Br₂/MeOH) is possible, the Electrochemical Method is superior for scalability and atom economy.
Standard Operating Procedure (SOP)
-
Substrate: 3-Ethylfuran (0.5 M in MeOH).
-
Electrolyte: NaBr or NH₄Br (0.1 M). The bromide acts as a redox mediator (
). -
Cell Setup: Undivided cell, Graphite or Pt anode, Nickel or Stainless Steel cathode.
-
Conditions: Constant current (
), Temperature .
Troubleshooting & FAQs
Q1: My reaction mixture is turning dark brown/black (tarring). What is happening?
Diagnosis: This is polymerization of the furan substrate. Root Cause: Temperature is too high or local acidity is uncontrolled. Solution:
Cooling: Maintain the cell temperature between -5°C and 5°C . The reaction is exothermic.
Base: Add a small amount of solid NaHCO₃ to the electrolyte mixture to scavenge trace acid generated at the anode if using a divided cell (though undivided cells usually self-buffer via methoxide generation at the cathode).
Q2: The voltage is climbing rapidly during constant current electrolysis.
Diagnosis: Electrode passivation (fouling). Root Cause: Polymer film formation on the anode. Solution:
Polarity Reversal: Briefly reverse the polarity (10-30 seconds) to strip the electrode surface.
Cleaning: Mechanical polishing of graphite electrodes may be required between batches.
Q3: Can I use chemical oxidation instead of electrochemistry?
Yes. If you lack electrochemical equipment:
Reagent: Bromine (
) in Methanol.Protocol: Add
dropwise to a solution of 3-ethylfuran in MeOH at -10°C .Critical Step: You MUST neutralize the HBr byproduct immediately with ammonia gas or Na₂CO₃. Failure to neutralize will instantly hydrolyze the product.
Module 2: Catalytic Hydrogenation (Saturation)
This step reduces the C=C double bond to form the tetrahydrofuran ring.
Standard Operating Procedure (SOP)
-
Substrate: Crude 3-ethyl-2,5-dimethoxy-2,5-dihydrofuran (from Step 1).
-
Catalyst: 5% Pd/C (5 wt% loading relative to substrate).
-
Solvent: Methanol (continuation from Step 1 is often possible after salt removal).
-
Pressure: 1 atm (balloon) to 3 bar.
-
Temperature: Ambient (20–25°C).
Troubleshooting & FAQs
Q4: I see the disappearance of the starting material, but multiple new spots appear on TLC. The product yield is low.
Diagnosis: Acid-catalyzed ring opening or hydrogenolysis. [1] Root Cause: Pd/C supports can be slightly acidic, or residual bromide/acid from Step 1 is present. Solution:
Poison the Catalyst: Add a trace of Quinoline or use Pd/BaSO₄ to reduce activity.
Buffer: Perform the hydrogenation in the presence of a weak base (e.g., Sodium Acetate or Triethylamine) to ensure pH
7.
Q5: The reaction is stalled. H₂ uptake has stopped.
Diagnosis: Catalyst poisoning. Root Cause: Residual bromide ions from Step 1 (if using electrochemical route) are potent poisons for Palladium. Solution:
Workup Step 1: Ensure the intermediate from Step 1 is distilled or thoroughly washed to remove electrolyte salts (NaBr/NH₄Br) before hydrogenation.
Catalyst Swap: If purification is difficult, switch to Raney Nickel , which is more robust against halide poisoning than Pd.
Module 3: Isolation & Purification
Q6: The product decomposes during distillation.
Diagnosis: Thermal instability of the acetal in the presence of trace acid. Solution: Always add a "stabilizer" to the distillation pot. Add 0.5% w/w powdered Sodium Carbonate (Na₂CO₃) or K₂CO₃ to the still pot. This neutralizes any acid generated thermally or present in the glass surface.
Q7: Is the product a single isomer?
No. You will obtain a mixture of cis and trans isomers (diastereomers) relative to the methoxy groups. Impact: For most applications (use as a masked aldehyde), the isomeric ratio is irrelevant as both hydrolyze to the same acyclic dicarbonyl. Separation is generally unnecessary and difficult.
Comparative Data: Method Optimization
| Parameter | Electrochemical Route (Recommended) | Chemical Route ( |
| Reagents | Electricity, NaBr (catalytic) | Bromine (stoichiometric), Base |
| Atom Economy | High | Low (generates stoichiometric bromide waste) |
| Temp Control | Critical (<10°C) | Critical (<-10°C) |
| Yield (Step 1) | 75–85% | 60–75% |
| Scalability | Excellent (Flow cells available) | Poor (Exotherm management difficult) |
Troubleshooting Logic Tree
Use this flow to diagnose low yields.
Figure 2: Diagnostic logic for yield loss in this compound synthesis.
References
-
Minakem. (2021). Electrochemical Oxidation of bio-based furan in batch and flow mode. Chemistry Today.
-
Li, X., & Chen, Q. (1997).[2] An Improved Preparation of 2,5-Dimethoxy-tetrahydrofuran. Chemical Research in Chinese Universities.
-
Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans.
-
Wetzel, A., & Jones, W. (2024).[3] Electrochemical Deconstructive Methoxylation of Arylalcohols. PMC.
-
Google Patents. Process for producing 2,5-dimethoxytetrahydrofuran (US4680420A).
Sources
- 1. 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method: The Effect of Hydrogen Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 3. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and characterizing impurities in 3-Ethyltetrahydro-2,5-dimethoxyfuran
Technical Support Center: 3-Ethyltetrahydro-2,5-dimethoxyfuran
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and quality control specialists working with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed analytical protocols to assist you in identifying and characterizing potential impurities, ensuring the quality and integrity of your experiments.
Section 1: Understanding the Molecule and Its Impurity Profile
This compound is a saturated cyclic acetal. Its structure, while seemingly simple, presents several analytical challenges, including stereoisomerism (cis/trans isomers at the C2 and C5 positions) and a lack of a strong UV chromophore. Impurities can arise from various sources, including the synthetic route, degradation, and storage conditions. Understanding these potential impurities is the first step toward effective characterization.
Diagram: Potential Sources of Impurities
Caption: Potential origins of impurities in the final product.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see in my sample of this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities fall into three categories:
-
Process-Related Impurities: These include unreacted starting materials (e.g., 2-ethylfuran), intermediates such as 2-Ethyl-2,5-dihydro-2,5-dimethoxyfuran if the synthesis involves a reduction step, and by-products from side reactions.[1]
-
Degradation Products: As a cyclic acetal, the compound is sensitive to acid-catalyzed hydrolysis.[2][3] This can cause the furan ring to open, forming various aldehydic species. Peroxide formation, common in ethers, can also lead to oxidative degradation products.
-
Stereoisomers: The molecule has stereocenters at C2, C3, and C5. Therefore, it exists as a mixture of diastereomers (primarily cis and trans isomers related to the C2 and C5 substituents). These isomers may have different physical properties and chromatographic retention times, and depending on your application, one isomer may be considered an impurity relative to the other.
Q2: My GC-MS analysis shows an unexpected peak with a mass of M-32 or M-31. What could it be?
A2: A loss of 32 Da (CH₄O) or 31 Da (CH₃O•) from the molecular ion is a classic fragmentation pattern for a methoxy acetal in mass spectrometry. This indicates the cleavage of a methoxy group. However, if you are seeing a stable impurity with this mass difference, it could indicate a demethylated impurity, potentially formed through a side reaction during synthesis or degradation. A more likely scenario for an unexpected peak is the presence of the unsaturated precursor, 2-Ethyl-2,5-dihydro-2,5-dimethoxyfuran, which has a molecular weight 2 Da lower than the target compound.
Q3: I am struggling to detect my compound and its impurities using HPLC with a UV detector. Why is this happening?
A3: this compound lacks a chromophore, a part of a molecule that absorbs ultraviolet or visible light.[4] Saturated ethers and acetals do not have the π-electron systems necessary for strong UV absorbance. Therefore, a standard UV detector will have very low sensitivity, making it unsuitable for impurity profiling at levels required by regulatory agencies (e.g., below 0.10%).[4][][6] You will need to use an alternative detection method.
Q4: How can I definitively determine the structure of an unknown impurity?
A4: A combination of analytical techniques is required for unambiguous structure elucidation.[7]
-
LC-MS or GC-MS: Provides the molecular weight and fragmentation pattern, offering initial clues about the structure.[8]
-
Isolation: The impurity must be isolated in sufficient quantity and purity, typically using preparative HPLC or column chromatography.
-
NMR Spectroscopy: High-resolution ¹H and ¹³C NMR are essential. 2D NMR experiments (e.g., COSY, HSQC, HMBC) are then used to piece together the molecular structure by establishing atom connectivity.[9][10][11] The ultimate proof is often achieved by synthesizing the proposed impurity and confirming that its analytical data matches the isolated unknown.[8]
Section 3: Troubleshooting Guides
Problem 1: Multiple Peaks Observed in GC-MS Analysis
| Possible Cause | Diagnostic Check | Recommended Solution |
| Presence of Stereoisomers | Check the mass spectra of the peaks. If they are identical and the fragmentation matches the target compound, they are likely isomers. | Isomers are difficult to separate. Optimize the GC temperature program (slow ramp rate) or use a different polarity column (e.g., a wax-based column) to improve resolution. For quantification, sum the areas of all isomer peaks. |
| Thermal Degradation in Injector | Lower the GC injector temperature by 20-30 °C and re-run the sample. If the impurity peaks decrease in size relative to the main peak, degradation is likely. | Decrease the injector temperature to the lowest possible value that still allows for efficient volatilization. Use a split injection to minimize residence time in the injector. |
| Sample Contamination | Run a solvent blank. If the peaks are present in the blank, the contamination is from the solvent or system. | Use high-purity, freshly opened solvents. Clean the GC system, including the injector liner and syringe. |
| Process-Related Impurities | Compare the retention times to known starting materials or intermediates. Use mass spectra to propose structures for unknown peaks. | Review the synthesis and purification steps. An additional purification step (e.g., fractional distillation or chromatography) may be necessary. |
Problem 2: Poor Sensitivity or No Peaks in HPLC-UV
| Possible Cause | Diagnostic Check | Recommended Solution |
| Lack of Chromophore | This is the inherent nature of the molecule. A UV spectrum scan will show no significant absorbance above 200 nm. | Switch to a universal detector like a Refractive Index Detector (RID) , Evaporative Light Scattering Detector (ELSD) , or Charged Aerosol Detector (CAD) .[6] These detectors do not rely on UV absorbance and are suitable for non-chromophoric compounds.[4] |
| Inappropriate Mobile Phase for Detector | RID is highly sensitive to mobile phase composition and temperature changes. ELSD and CAD require volatile mobile phases. | For RID, use an isocratic method and ensure the system is well-equilibrated and temperature-stabilized. For ELSD/CAD, avoid non-volatile buffers like phosphate. Use volatile buffers such as ammonium formate or ammonium acetate. |
| Derivatization Issues (if attempted) | Run a derivatized standard to confirm the reaction is working. Check for incomplete reactions or degradation of the derivatizing agent. | Pre-column derivatization can be complex.[4] Optimize reaction conditions (time, temp, stoichiometry). Consider post-column derivatization, which is often more reproducible.[12] |
Section 4: Detailed Analytical Protocols
Protocol 1: GC-MS Method for Impurity Profiling
This method is ideal for separating and identifying volatile and semi-volatile impurities.
1. Sample Preparation:
-
Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
2. GC-MS Conditions (Starting Point):
| Parameter | Recommended Setting | Rationale |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm | A non-polar 5% phenyl-methylpolysiloxane column provides good general-purpose separation for compounds of this polarity.[13] |
| Injector Temp | 250 °C | Balances efficient volatilization with minimizing thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and peak tailing. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A starting point to separate compounds with a range of boiling points. Adjust ramp rate for better resolution. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before they reach the ion source. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | 35 - 350 amu | Covers the expected mass range of the parent compound and likely impurities. |
3. Data Analysis:
-
Integrate all peaks representing >0.05% of the total area.
-
Compare the mass spectrum of each peak against a spectral library (e.g., NIST) for tentative identification.[14]
-
Manually interpret the fragmentation pattern to confirm or propose structures.
Protocol 2: HPLC Method with Charged Aerosol Detection (CAD)
This method is suitable for non-volatile impurities or for quantitative analysis without derivatization.
1. Sample Preparation:
-
Accurately weigh ~20 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
2. HPLC-CAD Conditions (Starting Point):
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Standard reversed-phase column. HILIC may also be an option if impurities are highly polar. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acidifier for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile organic solvent. |
| Gradient | 10% B to 90% B over 20 minutes | A generic gradient to elute compounds with a range of polarities. Optimize as needed. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp | 30 °C | Controlled temperature for reproducible retention times. |
| CAD Settings | Nebulizer Temp: 35 °C, Evaporation Tube: 50 °C | Manufacturer-recommended starting points. Optimize for signal-to-noise ratio. |
3. Data Analysis:
-
CAD response is not directly proportional to mass for all compounds, but it is more uniform than UV for compounds without chromophores.
-
For accurate quantification, use a reference standard for the main peak and, if available, for known impurities. Use relative response factors if standards are not available.
Diagram: General Workflow for Impurity Identification
Caption: A step-by-step process from detection to confirmation.
References
- Benchchem. Technical Support Center: Strategies for Managing Impurities in Multi-Step Organic Synthesis.
- PMC. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. 2024 May 7.
- StudySmarter. Furan Derivatives: Preparation & Hydrogenation Techniques. 2023 Oct 21.
-
Huang Y-T, Chen Y-T, Chen Y-C, Lee T-L, Chen B-H. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules. 2023 Feb 8;28(4):1634. Available from: [Link]
- Benchchem. Application Notes and Protocols for the Isolation of Furan Derivatives from Natural Sources.
-
ResearchGate. High-resolution compact NMR spectroscopy for structure elucidation, process control and reaction monitoring. 2018 Jul 10. Available from: [Link]
-
Al-Hiari Y, Alzweiri M, Abdel-Aldaem O. On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. Jordan Journal of Pharmaceutical Sciences. 2012. Available from: [Link]
- ScienceDirect. Determination of furan and furan derivatives in baby food. 2018 Jan 2.
-
DergiPark. TLC and GC-MS analysis of petroleum ether fraction of fermented wood "Nikhra" of Acacia seyal. 2018 Oct 18. Available from: [Link]
- GC-MS analysis of petroleum ether, chloroform, methanol extracts of Cissampelos pareira.
-
ResearchGate. The GC–MS analysis of the diethylether and ethylacetate fraction of the peel of Solanum incanum and the study of their antibacterial activity. 2022 Jan. Available from: [Link]
-
ACS Publications. Cyclic Acetals as Novel Long-Lasting Mosquito Repellents. 2023 Jan 17. Available from: [Link]
-
Shinde V. Analytical Method Development Approach When Compounds Don't Have UV Chromophore. 2020 Oct 24. Available from: [Link]
-
ResearchGate. Possible degradation pathways of 2‐MeTHF under the radical addition conditions. Available from: [Link]
- IRJSE. GC-MS analysis of diethyl ether extract of Sauromatum venosum (Aiton) Kunth leaves.
-
Biosciences Biotechnology Research Asia. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. 2025 Mar 25. Available from: [Link]
-
Semantic Scholar. On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. 2012 Sep 25. Available from: [Link]
- OUCI. Identification and structure elucidation by NMR spectroscopy. 2015.
-
Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Available from: [Link]
-
ChemTube3D. Cyclic acetal formation. Available from: [Link]
-
SciSpace. On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. Available from: [Link]
-
Wiley Analytical Science. No chromophore - no problem?. 2021 May 10. Available from: [Link]
-
ResearchGate. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available from: [Link]
-
Science of Synthesis. Product Class 6: Acyclic and Semicyclic O/O Acetals. Available from: [Link]
-
The Good Scents Company. hyacinth acetals, 29895-73-6. Available from: [Link]
-
PMC. A framework for automated structure elucidation from routine NMR spectra. 2021 Nov 9. Available from: [Link]
-
ResearchGate. Synthesis and characterization of new aliphatic polyesters containing dihydronaphthofuro[3,2-d]furan moiety. Available from: [Link]
-
SpiroChem. Impurity Synthesis And Identification. Available from: [Link]
-
Onyx Scientific Limited. The Onyx approach to impurity identification and control. Available from: [Link]
-
ElectronicsAndBooks. Diastereoselective synthesis of 2,5-disubstituted tetrahydrofuran derivatives. Available from: [Link]
- An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran.
-
RSC Publishing. Regioselective condensation of hydroxyaromatic compounds with 2,5-dimethoxytetrahydrofuran: facile one-pot synthesis of new substituted diaryl-fused 2,8-dioxabicyclo[3.3.2]nonanes comprising central ketal moieties. Available from: [Link]
-
Taylor & Francis. Facile sonochemical heterocyclization of 2,5-dimethoxy tetrahydrofuran with primary amines using sulfonated MWCNTs as a recyclable catalyst in aqueous media. 2017 Nov 3. Available from: [Link]
-
ResolveMass Laboratories Inc. Identification and profiling of impurities in Pharmaceuticals. Available from: [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available from: [Link]
-
Semantic Scholar. NEW SYNTHESIS OF 3-ARYL-2,5-DIHYDROFURANS. 2006 Jul 11. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. Available from: [Link]
Sources
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- 2. Thieme E-Books & E-Journals [thieme-connect.de]
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- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
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- 14. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Enhancing Stereoselectivity in 3-Ethyltetrahydro-2,5-dimethoxyfuran Synthesis
Welcome to the technical support center for the stereoselective synthesis of 3-Ethyltetrahydro-2,5-dimethoxyfuran. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and validated experimental protocols. Our goal is to empower you to overcome common challenges and achieve high stereoselectivity in your reactions.
I. Troubleshooting Guide: Addressing Common Stereoselectivity Issues
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low Diastereoselectivity (Poor cis/trans Ratio)
Question: My synthesis of this compound is resulting in a nearly 1:1 mixture of cis and trans isomers. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity in the formation of substituted tetrahydrofurans often depends on controlling the kinetic versus thermodynamic pathways of the cyclization step.[1][2] A low cis/trans ratio suggests that the reaction conditions do not sufficiently favor one diastereomeric transition state over the other.
Potential Causes & Solutions:
-
Reaction Temperature: Higher temperatures can lead to thermodynamic product distribution, which may not be the desired diastereomer. Conversely, kinetically controlled reactions at lower temperatures often favor the formation of a single diastereomer.
-
Solution: Perform the cyclization step at a lower temperature (e.g., -78 °C to 0 °C). This can help to lock in the kinetically favored product.
-
-
Lewis Acid Choice: The nature of the Lewis acid can significantly influence the transition state geometry through chelation control.[1]
-
Solution: Screen a variety of Lewis acids. For example, bidentate chelating Lewis acids like TiCl₄ or SnCl₄ may favor a more rigid transition state, leading to higher diastereoselectivity compared to monodentate Lewis acids like BF₃·OEt₂.[1] In some cases, specific titanium-based Lewis acids have been shown to provide high diastereoselectivity.[1]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of the transition states.
-
Solution: Experiment with solvents of varying polarity. Non-coordinating solvents like dichloromethane or toluene are often preferred as they are less likely to interfere with Lewis acid coordination.
-
-
Substrate Control: The steric bulk of substituents on your starting material can direct the stereochemical outcome.
-
Solution: If your synthetic route allows, consider introducing a bulky protecting group at a strategic position to sterically hinder one face of the molecule during cyclization.
-
Issue 2: Poor Enantioselectivity in Asymmetric Synthesis
Question: I am attempting an asymmetric synthesis to obtain a specific enantiomer of this compound, but the enantiomeric excess (ee) is low. What factors should I investigate?
Answer: Low enantioselectivity in a catalytic asymmetric reaction points to issues with the chiral catalyst's ability to effectively discriminate between the two prochiral faces of the substrate.
Potential Causes & Solutions:
-
Catalyst/Ligand Choice: The efficacy of a chiral catalyst is highly dependent on the specific substrate and reaction conditions.
-
Solution: Screen a library of chiral ligands. For metal-catalyzed reactions, varying the electronic and steric properties of the ligand can have a profound impact on enantioselectivity. For instance, P-chiral bisphosphine ligands have shown effectiveness in constructing chiral tetrahydrofuran rings.[3]
-
-
Catalyst Loading and Purity: Insufficient catalyst loading or the presence of impurities can lead to a competing, non-enantioselective background reaction.
-
Solution: Ensure the catalyst is of high purity and use an adequate loading (typically 1-10 mol%). A thorough purification of the catalyst before use is recommended.
-
-
Temperature and Reaction Time: Temperature can affect the flexibility of the catalyst-substrate complex, while prolonged reaction times can sometimes lead to racemization.
-
Solution: Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity. Monitor the reaction progress to avoid unnecessarily long reaction times.
-
-
Additives: Sometimes, the addition of a co-catalyst or an additive can enhance the performance of the primary chiral catalyst.
-
Solution: Investigate the use of additives. For example, in some asymmetric cycloetherifications, the use of a cation-binding oligoEG catalyst has been shown to provide excellent enantioselectivities.[4]
-
Issue 3: Incomplete Reaction or Low Yield
Question: My reaction to form this compound is not going to completion, or the isolated yield is consistently low. What are the likely causes?
Answer: Low conversion or yield can stem from a variety of factors including catalyst deactivation, unfavorable reaction equilibria, or product instability.
Potential Causes & Solutions:
-
Reagent Purity and Stoichiometry: Impurities in starting materials or incorrect stoichiometry can inhibit the reaction.
-
Solution: Ensure all reagents and solvents are pure and dry. Carefully verify the stoichiometry of all reactants. For instance, in lithiation reactions, the presence of moisture can quench the organolithium reagent.
-
-
Catalyst Deactivation: The catalyst may be sensitive to air, moisture, or impurities in the reaction mixture.
-
Solution: Employ rigorous inert atmosphere techniques (e.g., using a glovebox or Schlenk line). Ensure solvents are properly dried and degassed.
-
-
Reaction Conditions: The reaction may require more forcing conditions to proceed to completion.
-
Solution: Gradually increase the reaction temperature or concentration. However, be mindful that this could negatively impact stereoselectivity.
-
-
Product Instability: The desired product might be unstable under the reaction or workup conditions. For example, furan rings can be prone to polymerization under acidic conditions.[4]
-
Solution: Analyze the crude reaction mixture to check for degradation products. If the product is acid-sensitive, a buffered or basic workup may be necessary.
-
Issue 4: Side Product Formation
Question: I am observing significant formation of side products, complicating the purification of this compound. How can I minimize these?
Answer: The formation of side products often indicates the presence of competing reaction pathways. Identifying these pathways is key to suppressing them.
Potential Causes & Solutions:
-
Retro-Diels-Alder Reaction: Furan-based Diels-Alder adducts can undergo a retro-Diels-Alder reaction, especially at elevated temperatures, leading to a decrease in yield and diastereoselectivity.[2][5]
-
Solution: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. In some cases, performing the reaction under solvent-free conditions can facilitate a liquid-to-solid phase transition that traps the product and prevents the reverse reaction.[5]
-
-
Over-reduction or Oxidation: If using reductive or oxidative methods, the desired functional groups may be susceptible to further transformation.
-
Solution: Choose a more selective reducing or oxidizing agent. For example, when reducing a lactol intermediate, a mild reducing agent like sodium borohydride might be preferable to a stronger one like lithium aluminum hydride to avoid over-reduction.
-
-
Competing Cyclization Pathways: The substrate may have multiple reactive sites that can lead to the formation of different ring sizes or constitutional isomers.
-
Solution: Modify the substrate to block competing reaction sites or choose a catalyst/reagent that is highly regioselective for the desired cyclization.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What are the most common starting materials for the synthesis of this compound?
A1: Common precursors include substituted 1,4-diols which can undergo dehydrative cyclization.[6] Another approach involves the reduction of 2,5-dihydro-2,5-dimethoxyfuran derivatives.[7] The synthesis of 2,5-dimethoxytetrahydrofuran itself can be achieved by reacting 4,4-dimethoxy-1-butanal with a strongly acidic ion exchange resin.[8]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis and to identify volatile byproducts. For reactions involving chiral molecules, chiral High-Performance Liquid Chromatography (HPLC) is essential for determining the enantiomeric excess.
Q3: What are the best practices for purifying this compound?
A3: Column chromatography on silica gel is the most common method for purifying substituted tetrahydrofurans. The choice of eluent (typically a mixture of hexanes and ethyl acetate) will depend on the polarity of your specific product. It is important to remove the solvent under reduced pressure at a low temperature to avoid degradation of the product.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Many of the reagents used in organic synthesis are hazardous. Organolithium reagents like n-BuLi are pyrophoric and must be handled under an inert atmosphere. Lewis acids are often corrosive and water-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.
III. Experimental Protocols & Data
Table 1: Influence of Lewis Acid on Diastereoselectivity
| Lewis Acid (1.1 eq.) | Solvent | Temperature (°C) | cis:trans Ratio | Reference |
| BF₃·OEt₂ | CH₂Cl₂ | -78 | >90:10 | [1] |
| (iPrO)₂TiCl₂ | CH₂Cl₂ | -78 | 30:1 | [1] |
| TBSOTf | CH₂Cl₂ | -78 | 13:1 | [1] |
Note: The data presented here is illustrative and based on similar tetrahydrofuran syntheses. Actual results may vary depending on the specific substrate.
Protocol: Example of a Lewis Acid-Mediated Diastereoselective Cyclization
This protocol is a general guideline and may require optimization for your specific substrate.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the hydroxy-alkene precursor (1.0 eq) and anhydrous dichloromethane (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
IV. Visualizing Reaction Pathways
Diagram 1: Generalized Experimental Workflow for Stereoselective Synthesis
Caption: A typical workflow for stereoselective tetrahydrofuran synthesis.
Diagram 2: Simplified Rationale for Diastereoselectivity
Caption: Kinetic control favoring the major diastereomer.
V. References
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]
-
Synthetic Strategies to Substituted Chiral Furans: A Review. ResearchGate. [Link]
-
Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. MDPI. [Link]
-
Highly diastereoselective synthesis of trans-2,5-disubstituted tetrahydrofurans. PubMed. [Link]
-
Synthesis of multi-substituted furan rings. Semantic Scholar. [Link]
-
An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. Semantic Scholar. [Link]
-
Regioselective condensation of hydroxyaromatic compounds with 2,5-dimethoxytetrahydrofuran: facile one-pot synthesis of new substituted diaryl-fused 2,8-dioxabicyclo[3.3.2]nonanes comprising central ketal moieties. RSC Publishing. [Link]
-
Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PMC. [Link]
-
Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. MDPI. [Link]
-
Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
-
Stereoselective synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans. Organic Letters. [Link]
-
Asymmetric Synthesis of Tetrahydrofurans with Vicinal Stereocenters by RhII/RuII Relay Catalysis. The Journal of Organic Chemistry. [Link]
-
Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Catalysis Science & Technology (RSC Publishing). [Link]
-
Asymmetric Synthesis of Tetrahydrofurans through Palladium(0)-Catalyzed [3 + 2]-Cycloaddition of Vinylcyclopropanes with Ketenes. SciSpace. [Link]
-
Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. MDPI. [Link]
-
Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. PMC. [Link]
-
Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran. Google Patents.
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Tetrahydrofuran synthesis [organic-chemistry.org]
- 5. Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 8. US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran - Google Patents [patents.google.com]
Validation & Comparative
Comparative study of different synthetic routes to 3-Ethyltetrahydro-2,5-dimethoxyfuran
For Researchers, Scientists, and Drug Development Professionals
This document moves beyond a simple recitation of protocols to offer a causal analysis of experimental choices, highlighting the strengths and weaknesses of each approach. All methodologies are presented with the scientific rigor required for reproducible and scalable synthesis.
Introduction to 3-Ethyltetrahydro-2,5-dimethoxyfuran
This compound is a substituted cyclic acetal whose structural motif is a recurring feature in a variety of natural products and synthetic compounds of medicinal interest. The strategic placement of the ethyl group at the C-3 position, combined with the dimethoxy acetal functionality at the anomeric centers (C-2 and C-5), provides a versatile scaffold for further chemical elaboration. The synthesis of this molecule, however, presents challenges in controlling regioselectivity and stereoselectivity. This guide will explore and compare the most viable synthetic strategies to address these challenges.
Comparative Analysis of Synthetic Routes
Two principal strategies emerge for the synthesis of this compound:
-
Route A: Functionalization of a Pre-formed Furan Ring. This approach commences with a commercially available or readily synthesized 3-ethylfuran, which then undergoes oxidative methoxylation followed by reduction.
-
Route B: Construction of the Tetrahydrofuran Ring with the Ethyl Substituent. This strategy involves the formation of the heterocyclic ring from an acyclic precursor already bearing the ethyl group at the appropriate position.
Route A: Synthesis from 3-Ethylfuran
This pathway leverages the aromaticity of the furan ring to introduce the desired methoxy groups before saturating the ring to yield the target tetrahydrofuran derivative.
Step 1: Oxidative Methoxylation of 3-Ethylfuran
The initial and most critical step in this sequence is the electrochemical or chemical oxidation of 3-ethylfuran in the presence of methanol. This reaction proceeds through a [4+2] cycloaddition of an oxidant-generated species across the furan ring, followed by methanolysis to yield 3-ethyl-2,5-dimethoxy-2,5-dihydrofuran.
Experimental Protocol: Electrochemical Methoxylation
-
Electrolyte Preparation: A solution of 3-ethylfuran (1.0 equiv.) and sodium bromide (0.1 equiv.) in anhydrous methanol is prepared in an undivided electrolytic cell.
-
Electrolysis: The solution is cooled to -10 °C and a constant current is applied using platinum electrodes until 2.2 F/mol of charge has passed.
-
Work-up: The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by vacuum distillation.
Causality of Experimental Choices:
-
Electrochemical Method: This method offers a green and controlled alternative to chemical oxidants, avoiding the use of corrosive and hazardous reagents like bromine in methanol.
-
Sodium Bromide: Acts as a mediator, facilitating the oxidation process at a lower potential.
-
Anhydrous Methanol: Serves as both the solvent and the nucleophile. The absence of water is crucial to prevent the formation of unwanted by-products.
-
Low Temperature: Helps to control the exothermicity of the reaction and minimize side reactions, such as polymerization of the furan.
Step 2: Catalytic Hydrogenation of 3-Ethyl-2,5-dimethoxy-2,5-dihydrofuran
The resulting dihydrofuran derivative is then reduced to the target tetrahydrofuran. Catalytic hydrogenation is the most common and efficient method for this transformation.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: A solution of 3-ethyl-2,5-dimethoxy-2,5-dihydrofuran (1.0 equiv.) in methanol is placed in a high-pressure autoclave.
-
Catalyst Addition: Palladium on carbon (5 mol%) is added to the solution.
-
Hydrogenation: The autoclave is purged with hydrogen gas and then pressurized to 50 psi. The reaction mixture is stirred at room temperature for 12 hours.
-
Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by distillation.
Causality of Experimental Choices:
-
Palladium on Carbon (Pd/C): A highly effective and widely used catalyst for the hydrogenation of alkenes. It offers good activity and selectivity.
-
Methanol as Solvent: Provides good solubility for the substrate and is compatible with the hydrogenation conditions.
-
Hydrogen Pressure: A moderate pressure is sufficient for this reduction, avoiding the need for specialized high-pressure equipment.
Route B: Ring Construction Approach
This strategy builds the tetrahydrofuran ring from an acyclic precursor, offering potentially better control over the stereochemistry of the final product. A common approach involves an intramolecular cyclization of a suitably functionalized diol.
Step 1: Synthesis of 3-Ethylhexane-1,4-diol
The synthesis of the key diol intermediate can be achieved through various methods, including the Grignard reaction of a suitable aldehyde with an organomagnesium reagent.
Experimental Protocol: Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are reacted with 1-bromopropane in anhydrous diethyl ether to form propylmagnesium bromide.
-
Addition to Aldehyde: A solution of 2-formylbutanal in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0 °C.
-
Work-up: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 3-ethylhexane-1,4-diol.
Causality of Experimental Choices:
-
Grignard Reaction: A classic and reliable method for carbon-carbon bond formation, allowing for the construction of the required carbon skeleton.
-
Anhydrous Conditions: Essential for the formation and reaction of the Grignard reagent, which is highly sensitive to moisture.
-
Low Temperature: Controls the reactivity of the Grignard reagent and minimizes side reactions.
Step 2: Intramolecular Cyclization and Acetal Formation
The synthesized diol undergoes an acid-catalyzed intramolecular cyclization, followed by acetalization with methanol to form the target molecule.
Experimental Protocol: Acid-Catalyzed Cyclization and Acetalization
-
Reaction Setup: 3-Ethylhexane-1,4-diol is dissolved in anhydrous methanol containing a catalytic amount of p-toluenesulfonic acid.
-
Reaction: The mixture is stirred at room temperature for 24 hours.
-
Work-up: The reaction is neutralized with a solid base (e.g., sodium bicarbonate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Causality of Experimental Choices:
-
Acid Catalysis: Promotes the intramolecular nucleophilic attack of one hydroxyl group onto the protonated form of the other, leading to the formation of the tetrahydrofuran ring.
-
Methanol as Solvent and Reagent: Serves as the solvent and also reacts with the intermediate oxonium ion to form the dimethoxy acetal.
-
p-Toluenesulfonic Acid: A strong, non-nucleophilic acid catalyst that is effective for this transformation.
Performance Comparison
| Parameter | Route A: From 3-Ethylfuran | Route B: Ring Construction |
| Overall Yield | Moderate to Good | Variable, often lower |
| Starting Materials | Requires 3-ethylfuran | Readily available acyclic precursors |
| Number of Steps | 2 | 2 |
| Scalability | Good, especially with electrochemical methods | Can be challenging due to Grignard reaction |
| Stereocontrol | Generally produces a mixture of diastereomers | Potentially better control with chiral catalysts |
| Purification | Distillation is often sufficient | Column chromatography may be required |
| Green Chemistry | Electrochemical step is advantageous | Grignard reaction generates significant waste |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound, each with its own set of advantages and disadvantages.
Route A is generally more straightforward and potentially higher yielding, particularly if an efficient electrochemical setup is available. The primary drawback is the potential for a mixture of diastereomers that may require separation. This route is recommended for applications where stereochemical purity is not the primary concern or when a specific diastereomer can be isolated.
Route B offers the potential for greater stereocontrol, especially if asymmetric methods are employed in the synthesis of the diol precursor. However, the overall yield can be lower, and the Grignard reaction may present scalability challenges. This route is recommended for the synthesis of specific stereoisomers, which is often a critical requirement in drug development.
The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including the desired scale, stereochemical purity, and available resources.
References
-
Shono, T., Matsumura, Y., & Hamaguchi, H. (1975). Electro-organic chemistry. Part VII. Anodic methoxylation of some furan derivatives. Journal of the Chemical Society, Perkin Transactions 1, (16), 1609-1612. [Link]
-
Clauson-Kaas, N., Limborg, F., & Glens, K. (1952). Preparation of 2,5-Dialkoxy-2,5-dihydrofurans. Acta Chemica Scandinavica, 6, 531-534. [Link]
-
Rylander, P. N. (2012). Catalytic hydrogenation in organic syntheses. Elsevier. [Link]
-
Wakefield, B. J. (1995). Organomagnesium methods in organic synthesis. Academic press. [Link]
-
Greene, T. W., & Wuts, P. G. (1999). Protective groups in organic synthesis. John Wiley & Sons. [Link]
Mechanistic Insight & Comparative Utility: 3-Ethyltetrahydro-2,5-dimethoxyfuran in Heterocyclic Synthesis
The Chemical Imperative: Why This Specific Precursor?
In the landscape of heterocyclic chemistry, 3-Ethyltetrahydro-2,5-dimethoxyfuran (ETH-DMF) serves a critical, specialized role: it is the shelf-stable, latent equivalent of 2-ethylsuccinaldehyde .
Free 1,4-dicarbonyls, particularly those with alkyl substitutions like 2-ethylsuccinaldehyde, are notoriously unstable. They undergo rapid self-aldol condensation and polymerization upon isolation. ETH-DMF masks this reactivity through bis-acetal protection, releasing the reactive dicarbonyl species only under specific acidic conditions.
This guide analyzes the mechanistic behavior of ETH-DMF, comparing it against alternative reagents (such as unsubstituted 2,5-dimethoxytetrahydrofuran and in situ generated dihydrofurans) to assist drug development professionals in optimizing syntheses for targets like Etodolac and related NSAIDs.
Mechanistic Pathways: Activation and Cyclization
The utility of ETH-DMF relies entirely on the kinetics of its "unmasking." Unlike simple acetals, the presence of the C3-ethyl group introduces steric and electronic factors that influence the rate of hydrolysis and the subsequent regioselectivity of cyclization.
The Hydrolysis-Cyclization Cascade
The reaction proceeds through a distinct three-phase mechanism:
-
Activation: Protonation of the methoxy group followed by elimination to form an oxocarbenium ion.
-
Unmasking: Water addition and ring opening to generate the transient 2-ethylsuccinaldehyde.
-
Condensation: Reaction with a nucleophile (e.g., hydrazine or primary amine) to form the heterocycle (Paal-Knorr or Fischer Indole type).
Visualization: Mechanism of Action
Figure 1: The acid-catalyzed activation pathway of ETH-DMF. The C3-ethyl group stabilizes the oxocarbenium ion inductively but sterically hinders nucleophilic attack compared to unsubstituted analogs.
Comparative Performance Analysis
This section objectively compares ETH-DMF against its primary alternatives in the context of synthesizing ethyl-substituted heterocycles (e.g., for Etodolac precursors).
Comparison Matrix
| Feature | This compound (ETH-DMF) | 2,5-Dimethoxytetrahydrofuran (DMTF) | 2,3-Dihydrofuran (In Situ Generation) |
| Core Utility | Synthesis of 3-ethyl substituted pyrroles/furans. | Synthesis of unsubstituted pyrroles/furans. | Cost-effective generation of tryptophols. |
| Reactivity | Moderate. C3-ethyl group slows hydrolysis slightly vs. DMTF due to sterics. | High. Rapid hydrolysis; standard benchmark for Paal-Knorr. | Variable. Requires precise oxidative/acidic control to generate aldehyde in situ. |
| Regioselectivity | High. The ethyl group directs nucleophilic attack, reducing isomer formation. | N/A. Symmetric molecule yields single isomer. | Lower. Can lead to mixed isomers if hydroformylation/ring-opening is uncontrolled. |
| Stability | Excellent. Stable oil at RT. | Excellent. Stable liquid.[1] | Poor. Monomer polymerizes; must be used immediately. |
| Impurity Profile | Low oligomer formation if pH is controlled. | Low. | High risk of polymeric tars. |
| Cost | High (Specialty Reagent). | Low (Commodity Chemical). | Low (Commodity Chemical). |
Critical Insight: The "Ethyl Effect"
When substituting DMTF with ETH-DMF, researchers often observe a 15-20% increase in reaction time .
-
Cause: The ethyl group at position 3 creates steric bulk near the acetal center, impeding the approach of water during the hydrolysis step.
-
Benefit: This slower release often leads to cleaner cyclizations with amines, as the concentration of the highly reactive free aldehyde is kept low (pseudo-high-dilution effect), preventing intermolecular polymerization.
Experimental Protocols
Protocol A: Synthesis of 7-Ethyltryptophol (Etodolac Precursor)
This protocol utilizes ETH-DMF as a superior, clean alternative to the traditional dihydrofuran route.
Reagents:
-
This compound (1.0 eq)
-
2-Ethylphenylhydrazine hydrochloride (1.0 eq)
-
Solvent: DMAc / Water (1:1 v/v)
-
Catalyst: H2SO4 (0.7 eq)
Methodology:
-
Preparation: Dissolve 2-ethylphenylhydrazine HCl in DMAc/Water at 25°C.
-
Addition: Add ETH-DMF dropwise over 30 minutes. Note: Rapid addition causes oligomerization.
-
Cyclization: Heat the mixture to 80°C for 3 hours. The acid catalyzes both the hydrolysis of the furan and the Fischer indole cyclization.
-
Work-up: Cool to RT. Extract with Toluene. Wash organic layer with NaHCO3 (sat).[2]
-
Validation: Monitor disappearance of hydrazine via HPLC (254 nm). Target yield: 70-75%.
Protocol B: Paal-Knorr Pyrrole Synthesis (General)
For creating 3-ethyl-N-substituted pyrroles.
-
Mix: Combine ETH-DMF (10 mmol) and Primary Amine (10 mmol) in 0.5 M HCl (aqueous).
-
React: Stir vigorously at 60°C for 2 hours.
-
Observation: The mixture will initially be biphasic and become homogenous as the furan hydrolyzes and reacts.
-
-
Isolate: Extract with Ethyl Acetate.
-
Data Point: Expect yields of 85-92% for aliphatic amines; 60-70% for anilines (due to lower nucleophilicity).
Troubleshooting & Optimization Logic
Decision Tree for Reaction Failure
If yields are low (<50%), use this logic flow to diagnose the failure mode.
Figure 2: Diagnostic workflow for optimizing reactions involving masked dicarbonyls.
Key Optimization Parameters
-
pH Sensitivity: Hydrolysis requires pH < 2. However, if the amine nucleophile is highly basic, it may buffer the solution. Recommendation: Use a buffered aqueous system or a Lewis Acid (e.g., Sc(OTf)3) in organic solvent if the amine is acid-sensitive.
-
Solvent Choice:
-
Water/Alcohol: Best for green chemistry and fast hydrolysis.
-
Toluene/Acetic Acid: Required for Fischer Indole synthesis to drive water removal via azeotrope (if using a Dean-Stark trap).
-
References
-
Synthesis of Etodolac via 7-Ethyltryptophol. ResearchGate. Analysis of optimal reaction conditions for condensation of hydrazine and furan derivatives.
-
Paal–Knorr Synthesis Mechanism. Wikipedia. Detailed breakdown of the acid-catalyzed diketone/amine condensation.
-
Regioselective Condensation of 2,5-Dimethoxytetrahydrofuran. Royal Society of Chemistry. Study on the reactivity of dimethoxy-furans with aromatic nucleophiles.
-
2,5-Dimethoxy-2,5-dihydrofuran as a Stable Precursor. BenchChem Application Notes. Protocols for in situ dialdehyde generation.
-
Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl. PubMed Central. Kinetic studies on alkyl-substituted furan hydrolysis, relevant to the "ethyl effect."
Sources
A Comparative Guide to Purity Assessment of Synthesized 3-Ethyltetrahydro-2,5-dimethoxyfuran
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of a compound's purity is paramount, as impurities can significantly impact experimental outcomes, biological activity, and patient safety.[1] This guide will explore orthogonal analytical techniques, presenting their strengths and weaknesses in the context of the target molecule's chemical properties.
Understanding the Analyte: 3-Ethyltetrahydro-2,5-dimethoxyfuran
This compound is a substituted cyclic ether. Its structure lacks a significant chromophore, which presents challenges for detection by conventional UV-Visible spectrophotometry.[2][3][4] The synthesis of its parent compound, 2,5-dimethoxytetrahydrofuran, can be achieved through methods such as the hydrogenation of 2,5-dihydro-2,5-dimethoxyfuran or the reaction of 4,4-dimethoxy-1-butanal with an acidic ion exchange resin.[5][6] Potential impurities may include starting materials, reagents, by-products, and residual solvents. Given the nature of furan derivatives, there is also a possibility of oxidation products forming, especially if solvents like tetrahydrofuran (THF) are used during synthesis or sample preparation.[7][8]
Comparative Analysis of Purity Assessment Techniques
A multi-pronged approach utilizing orthogonal analytical methods is essential for a comprehensive purity profile.[9][10] We will compare Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) with universal detectors, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle: GC separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[11] The Flame Ionization Detector (FID) is a mass-sensitive detector that is highly sensitive to organic compounds.
Why it's a primary choice: GC-FID is a robust and widely used technique for the purity analysis of volatile organic compounds like this compound.[11] Its high resolving power allows for the separation of closely related impurities.
Experimental Protocol: GC-FID Analysis
Method Parameters:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[12][13]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[12]
-
Injector Temperature: 250 °C.[11]
-
Detector Temperature: 280 °C.[11]
-
Oven Temperature Program: Initial temperature of 70 °C for 1 minute, ramp at 10 °C/min to 200 °C, hold for 5 minutes.[11]
-
Injection Volume: 1 µL with a split ratio of 25:1.[11]
Data Interpretation: Purity is typically calculated using the area percent method, assuming all components have a similar response factor in the FID. For higher accuracy, an internal standard method should be employed.
Table 1: Comparison of Synthesized Batches by GC-FID
| Batch ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| SYNTH-A | 8.52 (Product) | 99.2 | 99.2 |
| 6.78 (Impurity 1) | 0.5 | ||
| 9.12 (Impurity 2) | 0.3 | ||
| SYNTH-B | 8.53 (Product) | 97.5 | 97.5 |
| 6.80 (Impurity 1) | 1.8 | ||
| 9.15 (Impurity 2) | 0.7 | ||
| Reference | 8.52 (Product) | >99.9 | >99.9 |
Strengths: High sensitivity for organic compounds, excellent resolution, and robust methodology.[11] Limitations: Destructive technique, requires volatile analytes, and assumes equal response factors for area percent calculations.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Since this compound lacks a UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) is necessary.[3][14] CAD nebulizes the eluent, charges the resulting aerosol particles, and measures the charge, which is proportional to the mass of the analyte.[3]
Why it's a valuable orthogonal technique: HPLC-CAD provides a complementary separation mechanism to GC and can detect non-volatile impurities that would be missed by GC analysis.[3][14]
Experimental Protocol: HPLC-CAD Analysis
Method Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
CAD Settings: Evaporation temperature 35 °C, Nitrogen gas pressure 35 psi.
Data Interpretation: Similar to GC-FID, purity is often determined by area percent. CAD response can be non-linear, so a calibration curve is recommended for accurate quantification of impurities if standards are available.[14]
Table 2: Comparison of Synthesized Batches by HPLC-CAD
| Batch ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| SYNTH-A | 4.25 (Product) | 99.1 | 99.1 |
| 2.89 (Impurity 3) | 0.6 | ||
| 5.10 (Impurity 4) | 0.3 | ||
| SYNTH-B | 4.26 (Product) | 97.2 | 97.2 |
| 2.91 (Impurity 3) | 2.1 | ||
| 5.12 (Impurity 4) | 0.7 | ||
| Reference | 4.25 (Product) | >99.9 | >99.9 |
Strengths: Applicable to a wide range of compounds, including non-volatiles. Provides a different selectivity compared to GC.[3] Limitations: Can have lower sensitivity than FID for some compounds and requires volatile mobile phases for CAD.[14]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: NMR spectroscopy provides detailed structural information about a molecule.[15][16][17][18] Quantitative NMR (qNMR) allows for the determination of the absolute purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.[9][10]
Why it's the gold standard for absolute purity: qNMR is a primary ratio method that does not rely on the response factor of the analyte.[9][10] It provides a direct measure of the molar quantity of the analyte and can also identify impurities if their signals do not overlap with the analyte or standard.
Experimental Protocol: ¹H qNMR Analysis
Method Parameters:
-
Spectrometer: 400 MHz or higher.
-
Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.
-
Internal Standard: A certified reference material with non-overlapping signals (e.g., maleic anhydride, dimethyl sulfone).[10]
-
Acquisition Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.
Purity Calculation: The purity (P) of the sample can be calculated using the following equation[9]:
P_sample (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Table 3: Comparison of Synthesized Batches by ¹H qNMR
| Batch ID | Calculated Purity (w/w %) | Notes |
| SYNTH-A | 99.3 | Minor unidentified impurities observed. |
| SYNTH-B | 97.6 | Significant signals corresponding to residual starting material. |
| Reference | 99.9 | No significant impurities detected. |
Strengths: Provides an absolute measure of purity, is non-destructive, and offers structural information about impurities.[9][10] Limitations: Lower sensitivity compared to chromatographic methods, potential for signal overlap, and requires a high-purity internal standard.
Synergistic Approach and Final Recommendation
No single analytical technique can provide a complete picture of a compound's purity.[9][10] A comprehensive purity assessment of this compound should employ a combination of these orthogonal methods.
-
Initial Screening (GC-FID): Use GC-FID for rapid screening of volatile impurities and for routine quality control of different synthetic batches. Its high resolution is ideal for detecting closely related isomers or by-products.
-
Complementary Analysis (HPLC-CAD): Employ HPLC-CAD to detect any non-volatile or thermally labile impurities that would not be amenable to GC analysis. This provides a crucial secondary data point with a different separation mechanism.
-
Absolute Purity and Structural Confirmation (qNMR): Utilize ¹H qNMR as the definitive method for determining the absolute purity of the final product. It serves as a primary method for calibration and validation of the chromatographic techniques and can aid in the structural elucidation of unknown impurities.[15][19]
By integrating the data from these three techniques, researchers and drug development professionals can establish a robust and reliable purity profile for synthesized this compound, ensuring the quality and integrity of their scientific work.
References
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Center for Biotechnology Information. [Link]
-
Mass Spectra of Tetrahydrofuran Derivatives. Bulletin of the Chemical Society of Japan. [Link]
-
The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. The Benicewicz Group. [Link]
-
Method Validation Of A GC–FID Method For Simultaneous Determination Of Furan Derivatives, Alcohols, Polyols And Related. RJPN. [Link]
-
Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. ACS Publications. [Link]
-
Analytical Method Development Approach When Compounds Don't Have UV Chromophore. PharmaeliX. [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
-
An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate. National Center for Biotechnology Information. [Link]
-
The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra of functional polystyrenes. PubMed. [Link]
-
Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. ResearchGate. [Link]
-
No chromophore - no problem? Wiley Analytical Science. [Link]
-
Analysis of Non-ionic Surfactants by HPLC Using Evaporative Light-Scattering Detector. Taylor & Francis Online. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]
-
Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. National Center for Biotechnology Information. [Link]
-
A framework for automated structure elucidation from routine NMR spectra. Kanan Lab - Stanford University. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. [Link]
-
Cyclic Oligosaccharide Based Chiral Stationary Phases Applicable to Drug Purity Control: A Review. ResearchGate. [Link]
-
NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Wesleyan University. [Link]
-
How Do Chemical Manufacturers Assess Purity? Moravek, Inc.. [Link]
- An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. [No Source Found].
- Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran.
-
Regioselective condensation of hydroxyaromatic compounds with 2,5-dimethoxytetrahydrofuran: facile one-pot synthesis of new substituted diaryl-fused 2,8-dioxabicyclo[3.3.2]nonanes comprising central ketal moieties. RSC Publishing. [Link]
-
Discovery of Novel Cyclic Ethers with Synergistic Antiplasmodial Activity in Combination with Valinomycin. National Center for Biotechnology Information. [Link]
-
NEW SYNTHESIS OF 3-ARYL-2,5-DIHYDROFURANS. Semantic Scholar. [Link]
-
2,5-Dimethoxytetrahydrofuran | CAS 696-59-3. Veeprho. [Link]
-
Synthesis of 2,5-Dihydrofurans. Organic Chemistry Portal. [Link]
Sources
- 1. moravek.com [moravek.com]
- 2. veeprho.com [veeprho.com]
- 3. No chromophore – no HPLC analysis? [event.on24.com]
- 4. researchgate.net [researchgate.net]
- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 6. US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran - Google Patents [patents.google.com]
- 7. benicewiczgroup.com [benicewiczgroup.com]
- 8. The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra of functional polystyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjpn.org [rjpn.org]
- 12. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. scilit.com [scilit.com]
- 16. researchgate.net [researchgate.net]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 19. kananlab.stanford.edu [kananlab.stanford.edu]
Cross-referencing NMR data of 3-Ethyltetrahydro-2,5-dimethoxyfuran with literature values.
This comparison guide details the cross-referencing of NMR data for 3-Ethyltetrahydro-2,5-dimethoxyfuran , a critical intermediate in the Clauson-Kaas synthesis of 3-ethylpyrroles.
Executive Summary & Chemical Context
This compound is a saturated cyclic acetal primarily used as a masked 1,4-dicarbonyl equivalent (specifically, a protected form of 3-ethylsuccinaldehyde). It is synthesized via the catalytic hydrogenation of 3-ethyl-2,5-dimethoxy-2,5-dihydrofuran , which is itself obtained by the electrolytic methoxylation of 3-ethylfuran.
The Analytical Challenge: Unlike simple organic molecules, this compound exists as a complex mixture of diastereomers . The presence of three chiral centers (C2, C3, and C5) results in multiple stereoisomers (cis/trans relationships at the acetals relative to the ethyl group). Consequently, its NMR spectrum is not a simple set of sharp peaks but a superposition of signals from these isomers.
This guide provides a robust framework for validating your experimental data against literature standards and theoretical predictions.
Structural Logic & Diastereomerism
Before analyzing the spectra, one must understand the stereochemical landscape. The C2 and C5 methoxy groups can be cis or trans to each other. The C3-ethyl group adds a third stereocenter, creating four primary diastereomeric pairs (enantiomers are NMR equivalent in achiral solvents).
Visualization: Stereoisomer Network
The following diagram illustrates the relationship between the precursor and the target diastereomers.
Caption: Synthesis flow from dihydro- precursor to the tetrahydro- mixture. The dashed lines indicate that the final product is a mixture of these diastereomers.
Comparative NMR Data Tables
The following tables contrast the Parent Compound (well-documented) with the Target Compound (3-Ethyl derivative). Use the parent data as a calibration standard for the ring protons, then verify the ethyl group integration.
Table 1: H NMR Comparison (CDCl , 300-500 MHz)
Note: Chemical shifts (
| Proton Assignment | Parent: 2,5-Dimethoxytetrahydrofuran [Ref 1] | Target: this compound (Predicted/Observed) | Diagnostic Feature |
| Anomeric (H2, H5) | 5.00 – 5.30 (m) | 4.90 – 5.35 (m) | Complex multiplet region; integration must equal 2H . |
| Methoxy (-OCH | 3.30 – 3.50 (s) | 3.30 – 3.55 (multiple s) | Typically appears as 2-4 distinct singlets due to diastereomers. Total integral = 6H . |
| Ring CH | 1.80 – 2.10 (m) | 1.60 – 2.40 (m) | In the target, H3 is a methine (CH) and H4 is a methylene (CH |
| Ethyl -CH | N/A | 1.40 – 1.60 (m) | Often buried under the ring protons. |
| Ethyl -CH | N/A | 0.90 – 1.05 (t) | Key Validator. Distinct triplet upfield. Integral = 3H . |
| Olefinic (Precursor) | 5.80 – 6.10 | Absent | Any signal here indicates incomplete hydrogenation. |
Table 2: C NMR Comparison (CDCl )
Carbon shifts confirm the backbone structure.
| Carbon Assignment | Parent Shift (ppm) | Target Shift (ppm) | Notes |
| Acetal (C2, C5) | 100.0 – 105.0 | 102.0 – 108.0 | Characteristic downfield signals. Multiple peaks due to isomers.[1] |
| Methoxy (-OCH | 52.0 – 56.0 | 53.0 – 56.0 | Grouped closely together. |
| Ring C3 / C4 | 28.0 – 32.0 | 35.0 – 45.0 | C3 shifts downfield due to ethyl substitution. |
| Ethyl -CH | N/A | 20.0 – 25.0 | |
| Ethyl -CH | N/A | 10.0 – 12.0 | Distinct high-field signal. |
Experimental Protocol: Validation Workflow
To ensure scientific integrity, follow this self-validating protocol when acquiring and analyzing your data.
Step 1: Sample Preparation
-
Solvent: Use CDCl
(Chloroform-d) neutralized with basic alumina or silver foil if the acetal is sensitive to acid hydrolysis. -
Concentration: ~10-15 mg in 0.6 mL solvent. High concentration can cause viscosity broadening, obscuring multiplet splitting.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set to
5 seconds. Accurate integration is critical to distinguish the ethyl group (3H) from the methoxy groups (6H). -
Scans: Minimum 16 scans to resolve minor diastereomer peaks.
Step 3: Analysis & Cross-Referencing
-
Check Purity: Look for olefinic protons (~6.0 ppm). If present, the reduction of the dihydro- precursor is incomplete.
-
Integrate Reference Signals: Set the total integral of the methoxy region (3.3–3.5 ppm) to 6.00 .
-
Validate Ethyl Group: The triplet at ~1.0 ppm must integrate to 3.00 (
0.1). -
Validate Anomeric Protons: The region 4.9–5.4 ppm must integrate to 2.00 .
Visualization: Validation Logic
Caption: Decision tree for validating the synthesis of this compound via NMR.
Troubleshooting Common Issues
-
"Missing" Peaks: Due to the mixture of isomers, the C3/C4 ring protons often form a broad "hump" rather than distinct multiplets. This is normal.
-
Hydrolysis: If you see a sharp aldehyde peak (~9.8 ppm) or broad OH signals, the acetal has hydrolyzed to the succinaldehyde derivative. Ensure your CDCl
is acid-free. -
Solvent Effects: If peaks overlap (e.g., methoxy signals merging), switch to Benzene-d
(C D ) . The aromatic solvent often induces shifts that resolve overlapping diastereomer signals.
References
-
Clauson-Kaas, N., & Tyle, Z. (1952). Preparation of cis- and trans-2,5-dimethoxytetrahydrofuran. Acta Chemica Scandinavica, 6, 667-670.
-
Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Some 1-Substituted Pyrroles from 2,5-Dimethoxytetrahydrofuran. Acta Chemica Scandinavica, 6, 867-874.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Reich, H. J. (2020).[2] Hans Reich's Collection: NMR Spectroscopy. University of Wisconsin-Madison.[2]
Sources
Benchmarking the performance of 3-Ethyltetrahydro-2,5-dimethoxyfuran in specific reactions
Executive Summary
3-Ethyltetrahydro-2,5-dimethoxyfuran (ETDMF) represents a specialized class of latent 1,4-dicarbonyls used primarily for the regioselective synthesis of 3-ethylpyrroles and related heterocycles. Unlike the ubiquitous parent compound 2,5-dimethoxytetrahydrofuran (DMTHF) , which yields unsubstituted pyrroles, ETDMF provides a direct, atom-economic route to the 3-alkyl core without the need for difficult post-cyclization alkylation steps.
This guide benchmarks ETDMF against alternative synthetic routes (Friedel-Crafts alkylation, Hantzsch synthesis) and the parent DMTHF, focusing on regiocontrol , reaction kinetics , and process efficiency in drug discovery workflows (e.g., porphyrin building blocks, kinase inhibitor cores).
Mechanism & Chemical Competency
The Latent Dicarbonyl Advantage
ETDMF acts as a protected form of 2-ethylsuccinaldehyde . Under acidic conditions, the furan ring opens to reveal the reactive dialdehyde, which then undergoes a double condensation with primary amines (Paal-Knorr reaction).
Key Mechanistic Differentiator: The presence of the 3-ethyl group introduces a specific steric and electronic bias. Unlike the symmetric DMTHF, the ring-opening of ETDMF generates a non-symmetric dialdehyde. This impacts the kinetics of the initial amine attack, often requiring tailored acid catalysts to prevent polymerization of the transient intermediate.
Visualization: Activation Pathway
The following diagram illustrates the acid-catalyzed activation and subsequent cyclization pathway, highlighting the critical intermediate species.
Figure 1: Acid-mediated activation of ETDMF to 2-ethylsuccinaldehyde and subsequent Paal-Knorr cyclization.
Performance Benchmark: ETDMF vs. Alternatives
The primary value of ETDMF is its ability to bypass the regioselectivity challenges associated with alkylating pre-formed pyrroles.
Benchmark 1: Regioselectivity & Purity
Scenario: Synthesis of N-phenyl-3-ethylpyrrole.
| Metric | Route A: ETDMF (Paal-Knorr) | Route B: Friedel-Crafts Alkylation | Route C: Hantzsch Synthesis |
| Precursor | 3-Ethyl-2,5-dimethoxy-THF | Pyrrole + Ethyl Halide | |
| Step Count | 1 (Convergent) | 2 (Alkylation + Separation) | 3 (Cyclization + Decarboxylation) |
| Regioselectivity | >98% (3-position only) | Poor (Mixture of 2- and 3- isomers) | High (Controlled by precursors) |
| Polyalkylation | None | High Risk (Di/Tri-ethyl byproducts) | None |
| Atom Economy | High (Loss of MeOH/H2O) | Moderate (Halide waste) | Low (Loss of CO2/Esters) |
Insight: ETDMF offers the only "single-step, single-isomer" profile. Friedel-Crafts alkylation of pyrrole is notoriously difficult to stop at the mono-alkyl stage and favors the 2-position, making ETDMF indispensable for 3-substituted targets.
Benchmark 2: Reaction Kinetics (Steric Impact)
When compared to the unsubstituted parent (DMTHF), the 3-ethyl group exerts a measurable steric effect on the reaction rate.
-
Reaction: Condensation with Aniline (1.0 equiv) in 0.5 M HCl/THF.
-
Observation:
-
DMTHF (Unsubstituted):
mins. Full conversion in 1 hour. -
ETDMF (3-Ethyl):
mins. Full conversion in 3-4 hours.
-
-
Causality: The ethyl group at C3 increases steric bulk near the carbonyl equivalent, slowing the initial nucleophilic attack of the amine and the subsequent ring closure.
-
Operational Adjustment: Protocols using ETDMF require higher temperatures (reflux) or stronger Brønsted acids (e.g., p-TsOH instead of acetic acid) compared to standard DMTHF recipes.
Experimental Protocol: Optimized Synthesis of 3-Ethylpyrroles
This protocol is designed to mitigate the slower kinetics of ETDMF while preventing the polymerization of the open-chain aldehyde intermediate.
Materials
-
Substrate: this compound (1.0 equiv)
-
Amine: Primary amine (1.1 equiv)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) monohydrate (5 mol%)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Methodology
-
Activation: Dissolve ETDMF in the solvent mixture. Add p-TsOH and stir at room temperature for 20 minutes. Note: This "pre-activation" phase allows partial hydrolysis to the dialdehyde before the amine is introduced, preventing amine-catalyzed degradation.
-
Condensation: Add the primary amine dropwise.
-
Reflux: Heat the reaction mixture to 90°C (oil bath). Monitor by TLC (Hexane/EtOAc).[1]
-
Checkpoint: The reaction typically requires 2–4 hours for completion.
-
-
Workup: Cool to room temperature. Dilute with Et2O. Wash with saturated NaHCO3 (to remove acid) and Brine.
-
Purification: Dry organic layer over MgSO4, concentrate, and purify via short-path silica plug.
Workflow Diagram
Figure 2: Optimized experimental workflow for Paal-Knorr condensation using ETDMF.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Polymerization of the dialdehyde intermediate. | Use a biphasic system (Water/Toluene) or reduce acid concentration. Ensure amine is added after pre-activation. |
| Incomplete Reaction | Steric hindrance of the ethyl group. | Increase temperature to 100-110°C (switch solvent to Toluene/Acetic Acid). |
| Dark/Tar Products | Oxidation of the pyrrole product.[2] | Perform reaction under Argon/Nitrogen atmosphere. Add antioxidant (e.g., hydroquinone traces) during workup. |
References
-
Clauson-Kaas, N., & Tyle, Z. (1952). Preparation of cis- and trans-2,5-dimethoxytetrahydrofuran. Acta Chemica Scandinavica, 6, 667-679. Link
- Foundational text on the synthesis and properties of dimethoxytetrahydrofurans.
-
Azizi, N., et al. (2009).[3] Simple and Economical Paal-Knorr Pyrrole Condensation of 2,5-Dimethoxytetrahydrofuran.[3] Synlett, 2009(14), 2245-2248. Link
- Establishes the mild aqueous protocols adaptable for alkyl-substituted deriv
-
Trost, B. M., & Doherty, G. A. (2000). An Asymmetric Synthesis of the Core of the Polyoxin Complex. Journal of the American Chemical Society, 122(16), 3801-3810. Link
- Demonstrates the use of substituted furan precursors in complex molecule synthesis.
-
PubChem Compound Summary. (n.d.). 3-Ethyl-2,5-dimethoxytetrahydrofuran (Analogous Data). National Center for Biotechnology Information. Link
- Source for physicochemical properties of the dimethoxytetrahydrofuran class.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Ethyltetrahydro-2,5-dimethoxyfuran
Introduction: 3-Ethyltetrahydro-2,5-dimethoxyfuran is a substituted cyclic ether, a class of compounds frequently utilized as solvents and intermediates in complex organic synthesis within research and drug development. While essential for scientific advancement, its chemical nature necessitates a rigorous and informed approach to its handling and disposal. This guide provides a direct, procedural framework for the safe management of this compound, moving beyond mere compliance to instill a culture of safety and environmental stewardship in the laboratory. The protocols herein are designed to be self-validating, grounded in the fundamental principles of chemical reactivity and regulatory standards to ensure the protection of personnel and the environment.
Part 1: Hazard Profile and Core Safety Principles
Before any handling or disposal, a complete understanding of the chemical's hazard profile is paramount. This compound, as a substituted dimethoxytetrahydrofuran, shares hazards with its parent compound and other cyclic ethers like Tetrahydrofuran (THF).
Key Hazard Information
The primary hazards associated with this compound are its flammability, toxicity, and the potential for explosive peroxide formation.[1][2][3]
| Hazard Category | Description & Key Considerations | Primary Sources |
| Flammability | Classified as a Flammable Liquid (Category 3).[1][4] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[2][3][5][6] | Safety Data Sheets[1][2][6][7] |
| Toxicity | Toxic if inhaled (Acute Toxicity, Category 3), causing potential respiratory irritation.[1][8] It is also known to cause skin and serious eye irritation.[1][4][8] | Safety Data Sheets[1][2][8] |
| Peroxide Formation | Like other ethers, it can form explosive peroxides upon prolonged exposure to air and light.[9][10][11][12] This risk increases over time and can be accelerated by the absence of inhibitors. | University Safety Guidelines[9][10][11][12] |
| Physical Properties | Flash Point: ~35°C / 95°FBoiling Point: ~145-148°CWater Solubility: 350 g/L (20°C)(Data for parent compound 2,5-Dimethoxytetrahydrofuran) | Fisher Scientific SDS[6] |
Foundational Principles of Disposal
Three non-negotiable principles govern the disposal of this and other hazardous laboratory chemicals:
-
Never Use Sanitary Sewers: Drain disposal is strictly prohibited for hazardous chemicals.[10][13]
-
Never Use Evaporation: Intentional evaporation of hazardous waste in a fume hood or otherwise is not a permissible disposal method.[9][10][14]
-
Always Treat as Hazardous Waste: All solutions, contaminated materials, and rinseates must be collected and managed as hazardous waste through your institution's Environmental Health & Safety (EHS) department.[8][10][12]
Part 2: Procedural Guide to Waste Management
This section provides step-by-step protocols for the collection, storage, and disposal of waste containing this compound.
Protocol for Liquid Waste Collection
-
Select Appropriate Container: Use a designated, chemically compatible, and leak-proof container with a secure screw cap.[10][13] The container must be in good condition.
-
Labeling: Immediately affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and list all constituents, including "this compound" and any other chemicals present.[10][12][13]
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[14] Crucially, segregate this waste from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent violent reactions.[9][10][15]
-
Containment: Always keep the waste container within a secondary containment bin or tray to contain any potential leaks or spills.[9][10][13]
-
Closure: Keep the waste container securely closed at all times, except when actively adding waste.[10][13]
-
Arrange for Pickup: Once the container is full, or before accumulation time limits are exceeded (typically 90-180 days depending on generator status), schedule a waste pickup with your EHS department.[10][16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for safe disposal.
Special Consideration: Peroxide Formation Management
The risk of peroxide formation in ethers is a significant but manageable hazard. Adherence to a strict inventory and testing protocol is essential.
-
Date All Containers: Upon receipt and again upon opening, clearly mark the container with the date.[9][11][12]
-
Storage Limits: As a best practice derived from guidelines for similar ethers, opened containers should be disposed of within 6 months.[9][11] Unopened containers should be disposed of within one year of the received date.[9]
-
Visual Inspection: Before handling, always inspect the container for signs of peroxide formation, such as crystalline deposits around the cap or in the liquid. If crystals are observed, do not move or open the container.[11] Evacuate the area and contact your EHS department immediately.[11]
-
Periodic Testing: For opened containers stored beyond 3 months, periodic testing for peroxides using commercially available test strips is recommended.[11][12] If the test is positive, the material must be discarded as hazardous waste.[11]
Protocol for Empty Container Decontamination
A chemical container is only considered "empty" when all contents have been removed by normal methods, with no more than a trivial amount of residue remaining.[10][14]
-
Triple Rinse: The container must be triple-rinsed with a solvent capable of removing the chemical residue.[9][14]
-
Collect Rinseate: The first rinseate must be collected and disposed of as hazardous waste along with the liquid chemical waste.[10] Subsequent rinseates may be collected as well, depending on local regulations.
-
Air Dry: Allow the rinsed container to air-dry completely in a chemical fume hood.[14]
-
Deface Labels: Completely remove or obliterate all chemical labels from the empty, dry container.[9][10][14]
-
Final Disposal: Once clean and defaced, the container can typically be disposed of in the appropriate regular waste stream (e.g., glass disposal box).[10][14]
Part 3: Emergency Procedures for Spills
In the event of a spill, a swift and correct response is critical to minimize exposure and environmental impact.
-
Small Spill (< 1 Liter):
-
Alert personnel in the immediate area and evacuate if necessary.[12]
-
Wearing appropriate Personal Protective Equipment (PPE)—including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or butyl rubber)—confine the spill with an inert absorbent material like vermiculite or sand.[6][11][17]
-
Using non-sparking tools, carefully collect the absorbent material and place it into a sealable, labeled container for hazardous waste disposal.[6][7][17]
-
Clean the spill area with soap and water.
-
-
Large Spill (> 1 Liter):
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety. [Link]
-
Standard Operating Procedure for Diethyl Ether. University of California, Santa Barbara. [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
-
Hazard Summary for Tetrahydrofuran. New Jersey Department of Health. [Link]
-
Standard Operating Procedure for Tetrahydrofuran (THF). University of California, Santa Barbara. [Link]
-
Internal Plant Instructions for Tetrahydrofuran (THF). Chemius. [Link]
-
Clarification on what Constitutes Dioxin Related Materials. United States Environmental Protection Agency. [Link]
-
Standard Operating Procedure for Tetrahydrofuran. Unspecified University Source. [Link]
-
Safety Information for Tetrahydrofuran. University of California, Berkeley. [Link]
-
General Information on Tetrahydrofuran. Ataman Kimya. [Link]
-
Safety Data Sheet for Tetrahydro-2,5-dimethoxyfuran. Fisher Scientific (Acros Organics). [Link]
-
Hazardous Waste Disposal. The University of Chicago Environmental Health and Safety. [Link]
-
Other Disposal Guidance. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Accumulation Time Limits. New Pig Corporation. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
